Methyl 3-iodoisonicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-iodopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUYSNLMTTZFDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376271 | |
| Record name | Methyl 3-iodopyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188677-49-8 | |
| Record name | Methyl 3-iodopyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-iodopyridine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 3-iodoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Methyl 3-iodoisonicotinate, a valuable building block in medicinal chemistry and materials science. The primary and most effective method for its preparation is the Sandmeyer reaction, commencing with Methyl 3-aminoisonicotinate. This document details the underlying chemical principles, a step-by-step experimental protocol, and the necessary reagents and conditions for this transformation. The synthesis involves the diazotization of the amino group on the pyridine ring, followed by the displacement of the resulting diazonium salt with an iodide.
Introduction
This compound is a halogenated pyridine derivative with significant potential in the development of novel pharmaceuticals and functional materials. The presence of the iodo-substituent at the 3-position and a methyl ester at the 4-position of the pyridine ring offers versatile handles for further chemical modifications, making it an attractive scaffold for structure-activity relationship (SAR) studies in drug discovery. The synthesis of this compound is, therefore, of considerable interest to organic and medicinal chemists.
Core Synthetic Pathway: The Sandmeyer Reaction
The most established and reliable method for the synthesis of this compound is the Sandmeyer reaction. This reaction provides a robust means of introducing a halide to an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a nucleophile.[1][2] In the case of iodination, the reaction typically proceeds without the need for a copper catalyst, which is often required for the introduction of other halogens.[1][3]
The overall transformation can be depicted as a two-step process:
-
Diazotization: The primary amino group of Methyl 3-aminoisonicotinate is converted into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as sulfuric acid (H₂SO₄). This step is crucial and is performed at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt intermediate.
-
Iodination: The diazonium group is then displaced by an iodide ion (I⁻), typically from a source like potassium iodide (KI), to yield the desired this compound.[1] This step involves the evolution of nitrogen gas.
Diagram of the Synthetic Workflow
References
An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-iodoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-iodoisonicotinate is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its chemical structure, featuring an electron-withdrawing ester group and a strategically positioned iodine atom on the pyridine ring, imparts unique reactivity and physicochemical characteristics. This guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by available data and methodologies for their determination.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available from commercial suppliers, other parameters are often predicted using computational models due to a lack of published experimental studies.
| Property | Value | Source/Method |
| Molecular Formula | C₇H₆INO₂ | - |
| Molecular Weight | 263.03 g/mol | - |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Boiling Point | 278 °C | Experimental Data |
| Density | 1.844 g/cm³ | Experimental Data |
| Flash Point | 122 °C | Experimental Data |
| Melting Point | Not reported | - |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water. | General knowledge based on structure |
| pKa | Predicted to be weakly basic due to the pyridine nitrogen, with the basicity reduced by the electron-withdrawing iodo and ester substituents. | Theoretical Prediction |
| logP | Predicted to be moderately lipophilic. | Theoretical Prediction |
Experimental Protocols
Determination of Melting Point
A standard capillary melting point apparatus would be used. A small, powdered sample of this compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts to a clear liquid is recorded as the melting point.
Determination of Boiling Point
Given the high boiling point, distillation under reduced pressure is the preferred method to avoid decomposition. The boiling point at a specific pressure is measured and can be extrapolated to atmospheric pressure using a nomograph.
Determination of Solubility
The solubility in various solvents can be determined by adding a known amount of this compound to a specific volume of the solvent at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is measured, often by UV-Vis spectroscopy or HPLC after filtration.
Determination of pKa
The pKa can be determined potentiometrically. A solution of this compound is titrated with a standard solution of a strong acid (to determine the pKa of the conjugate acid). The pH of the solution is measured as a function of the volume of titrant added, and the pKa is calculated from the titration curve.
Determination of logP
The octanol-water partition coefficient (logP) is typically determined using the shake-flask method. A solution of this compound is prepared in a mixture of n-octanol and water. After thorough mixing and separation of the two phases, the concentration of the compound in each phase is determined, and the logP is calculated as the logarithm of the ratio of the concentrations.
Spectroscopic Characterization
The identity and purity of this compound are confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical structure, including the number and connectivity of protons and carbon atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carbonyl group of the ester and the C-I bond.
-
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.
Logical and Experimental Workflows
General Synthesis Workflow
The synthesis of this compound can be conceptualized as a multi-step process, often starting from a more readily available pyridine derivative. A plausible synthetic route is outlined below.
Caption: A generalized workflow for the synthesis of this compound.
Utilization in Suzuki Cross-Coupling Reactions
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. This allows for the introduction of a wide variety of substituents at the 3-position of the pyridine ring, enabling the synthesis of diverse compound libraries for drug discovery.
Caption: Experimental workflow for a Suzuki cross-coupling reaction using this compound.
Conclusion
This compound possesses a distinct set of physicochemical properties that make it a valuable intermediate in synthetic chemistry. While a complete experimental dataset for all its properties is not yet available in the public literature, established analytical and predictive methods provide a solid foundation for its use in research and development. The workflows presented herein illustrate its synthesis and application in creating more complex molecules, highlighting its importance for the scientific community. Further experimental characterization of this compound would be a valuable contribution to the field.
In-Depth Technical Guide to Methyl 3-iodoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identity
CAS Number: 188677-49-8
Chemical Formula: C₇H₆INO₂
Structure: Methyl 3-iodoisonicotinate is an iodinated derivative of methyl isonicotinate. The core structure consists of a pyridine ring, with a methyl ester group at the 4-position and an iodine atom substituted at the 3-position. This substitution pattern makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions.
Physicochemical and Spectroscopic Data
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring and a singlet for the methyl ester protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the ester and the iodine atom. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the carbonyl carbon of the ester, and the methyl carbon. The carbon bearing the iodine atom would show a characteristic chemical shift. |
| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the C=O stretching vibration of the ester group, typically in the range of 1720-1740 cm⁻¹. Bands corresponding to the C-I bond and the aromatic C-H and C=C bonds of the pyridine ring would also be present. |
| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (263.03 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group or the entire ester group. |
Synthesis and Experimental Protocols
This compound is typically synthesized from nicotinic acid or its derivatives. A general synthetic approach involves the esterification of the carboxylic acid and subsequent iodination of the pyridine ring.
General Synthesis Workflow
Caption: General synthetic route to this compound.
Illustrative Experimental Protocol: Synthesis via Iodination of Methyl Isonicotinate
This protocol is illustrative and may require optimization based on laboratory conditions and available reagents.
-
Esterification of Isonicotinic Acid: To a solution of isonicotinic acid in methanol, slowly add thionyl chloride at 0°C. Reflux the mixture for several hours until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure. The residue is then neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield methyl isonicotinate.
-
Iodination: To a solution of methyl isonicotinate in a suitable solvent (e.g., concentrated sulfuric acid), add a source of iodine such as iodine monochloride or a mixture of iodine and an oxidizing agent (e.g., periodic acid). The reaction is typically stirred at an elevated temperature for several hours. After completion, the reaction mixture is carefully poured onto ice and neutralized with a base (e.g., sodium hydroxide). The resulting precipitate is filtered, washed with water, and dried to afford crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Applications in Drug Discovery and Organic Synthesis
This compound serves as a key intermediate in the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the iodine atom allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position of the pyridine ring.[1]
Suzuki-Miyaura Coupling: A Typical Experimental Workflow
This reaction is fundamental for creating carbon-carbon bonds, a critical step in the synthesis of many pharmaceutical compounds.
Caption: Standard workflow for a Suzuki-Miyaura coupling reaction.
Illustrative Experimental Protocol: Suzuki-Miyaura Coupling
This is a general protocol and specific conditions will depend on the boronic acid used.
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Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound, the desired boronic acid or ester (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, often a mixture of an organic solvent (like toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Reaction: Heat the mixture to the required temperature (often between 80-120°C) and stir for the necessary time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent. Combine the organic layers, wash with brine, and dry over an anhydrous salt like Na₂SO₄ or MgSO₄.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Potential in Medicinal Chemistry
The pyridine scaffold is a common feature in many biologically active compounds. The ability to functionalize the 3-position of the isonicotinate core through reactions like the Suzuki coupling makes this compound a valuable starting material for the synthesis of novel drug candidates. The resulting biaryl or heteroaryl structures are of significant interest in the development of inhibitors for various enzymes and receptors. While specific biological activity for this compound itself is not widely reported, its utility as a synthetic intermediate is well-established in medicinal chemistry research.[1]
References
Spectroscopic and Synthetic Profile of Methyl 3-iodoisonicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a potential synthetic pathway for Methyl 3-iodoisonicotinate. The information is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
Note: Specific experimental NMR data for this compound is not publicly available in the searched databases. The tables are structured for future data population.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | - | C=O stretch (ester) |
| Data not available | - | C-O stretch (ester) |
| Data not available | - | C=N stretch (pyridine ring) |
| Data not available | - | C-H stretch (aromatic) |
| Data not available | - | C-I stretch |
Note: Specific experimental IR data for this compound is not publicly available in the searched databases. The table indicates expected absorption regions for the key functional groups.
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| Data not available | - | [M]⁺ (Molecular Ion) |
| Data not available | - | Fragment ions |
Note: Specific experimental MS data for this compound is not publicly available in the searched databases. The table is structured for future data population.
Experimental Protocols
Detailed experimental protocols for obtaining the spectroscopic data are outlined below. These are generalized procedures and may require optimization based on the specific instrumentation used.
Synthesis of this compound
A potential synthesis route for this compound involves the esterification of 3-iodoisonicotinic acid. This can be achieved via Fischer esterification.
Reaction:
Procedure:
-
To a solution of 3-iodoisonicotinic acid in an excess of methanol, a catalytic amount of concentrated sulfuric acid is slowly added.
-
The reaction mixture is heated to reflux for several hours.
-
After cooling to room temperature, the excess methanol is removed under reduced pressure.
-
The residue is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product can be purified by column chromatography on silica gel.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Data Acquisition (¹H and ¹³C NMR):
-
Acquire the ¹H NMR spectrum using a standard pulse program. Key parameters to set include the number of scans, relaxation delay, and spectral width.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program to obtain singlets for each unique carbon.
Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane).
-
Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
Data Acquisition:
-
Place the salt plate in the sample holder of the IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan with a clean, empty salt plate to subtract any atmospheric and instrumental absorptions.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile). The concentration will depend on the ionization technique used.
Data Acquisition (e.g., using Electrospray Ionization - ESI):
-
Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatograph.
-
Apply appropriate ESI conditions (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to generate gas-phase ions.
-
Acquire the mass spectrum over a relevant m/z range.
Methyl 3-iodoisonicotinate: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of a Key Synthetic Building Block
Introduction
Methyl 3-iodoisonicotinate, a halogenated pyridine derivative, serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and medicinal chemistry sectors. Its unique structural features, including a reactive iodine atom and a methyl ester group on a pyridine ring, make it a versatile substrate for a variety of cross-coupling reactions. This technical guide provides a comprehensive overview of the commercial availability, key chemical properties, and synthetic applications of this compound, with a focus on its potential role in the development of novel therapeutics.
Commercial Availability and Suppliers
This compound (CAS No. 188677-49-8) is commercially available from a range of chemical suppliers specializing in research and development chemicals.[1] Key suppliers include, but are not limited to, Sigma-Aldrich, Ambeed, ECHO CHEMICAL CO., LTD., Atomax Chemicals Co., Ltd., and Matrix Scientific Inc. The compound is typically offered in various purities and quantities to suit diverse research needs, from laboratory-scale synthesis to larger-scale production. Researchers are advised to request certificates of analysis from suppliers to verify the purity and identity of the compound.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives. While comprehensive data can be found on supplier websites and in chemical databases, a summary of key properties is provided below.
| Property | Value |
| CAS Number | 188677-49-8 |
| Molecular Formula | C₇H₆INO₂ |
| Molecular Weight | 263.03 g/mol |
| Appearance | Off-white to yellow solid |
| Purity | Typically ≥95% (as specified by supplier) |
| Melting Point | Not consistently reported; varies by supplier |
| Boiling Point | Not consistently reported; varies by supplier |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the pyridine ring protons and the methyl ester protons. The chemical shifts and coupling constants will be indicative of the substitution pattern on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.
Researchers can typically find detailed NMR and mass spectrometry data on the product pages of suppliers like Ambeed.[1]
Synthetic Applications in Drug Discovery and Medicinal Chemistry
The reactivity of the carbon-iodine bond in this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, which are essential for building the complex scaffolds of modern drug candidates.
Potential as a Building Block for Kinase Inhibitors
While specific studies detailing the use of this compound in the synthesis of kinase inhibitors are not prevalent in the public domain, its structural motifs are commonly found in this class of therapeutic agents. The pyridine core is a well-established scaffold in numerous kinase inhibitors, and the iodo-substituent provides a convenient handle for introducing diverse functionalities through cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyridine core to optimize binding affinity and selectivity for target kinases.
The general workflow for utilizing this compound in the synthesis of potential kinase inhibitors often involves a key cross-coupling step to introduce a larger, often heterocyclic, moiety that can interact with the ATP-binding site of the target kinase.
Caption: Synthetic workflow for Suzuki coupling.
Involvement in Signaling Pathways
Direct evidence linking this compound to specific signaling pathways in cancer or other diseases is currently limited in published literature. However, as a precursor to more complex molecules, its derivatives could potentially modulate various signaling cascades. For instance, many kinase inhibitors derived from pyridine-containing scaffolds target pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways. The synthesis of libraries of compounds derived from this compound could be a valuable strategy for discovering novel modulators of these and other critical cellular signaling pathways.
Experimental Protocols: Key Cross-Coupling Reactions
The following are generalized experimental protocols for common cross-coupling reactions that can be applied to this compound. Researchers should optimize these conditions for their specific substrates and desired products.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.
Reaction Scheme:
Typical Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane and water).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Suzuki coupling experimental workflow.
Sonogashira Coupling
The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Reaction Scheme:
Typical Procedure:
-
In a reaction flask, dissolve this compound (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.) in a suitable solvent (e.g., THF, DMF, or a mixture of solvents).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine).
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture to remove any solids and concentrate the filtrate.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.
Reaction Scheme:
Typical Procedure:
-
To an oven-dried reaction vessel, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq.).
-
Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).
-
Add an anhydrous solvent (e.g., toluene or dioxane) under an inert atmosphere.
-
Heat the reaction mixture to the required temperature (typically 80-120 °C) and monitor its progress.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion
This compound is a readily available and highly versatile building block for organic synthesis, particularly in the field of drug discovery. Its utility in forming carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions makes it an invaluable tool for the construction of novel molecular scaffolds. While its direct biological activity has not been extensively reported, its role as a precursor to potentially bioactive molecules, including kinase inhibitors, warrants further investigation by researchers and drug development professionals. The experimental protocols provided herein offer a starting point for the exploration of the synthetic potential of this important chemical intermediate.
References
potential applications of Methyl 3-iodoisonicotinate in research
An In-depth Technical Guide to the Research Applications of Methyl 3-iodoisonicotinate
Introduction
This compound is a halogenated heterocyclic compound featuring a pyridine ring substituted with an iodine atom at the 3-position and a methyl ester group at the 4-position. Its chemical formula is C₇H₆INO₂.[1] This molecule serves as a highly versatile and valuable building block in modern chemical research, particularly in the fields of organic synthesis and medicinal chemistry. The presence of three key functional components—the pyridine core, the reactive carbon-iodine bond, and the ester moiety—makes it an ideal starting material for constructing complex molecular architectures.
The pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently found in approved pharmaceutical agents.[2] The iodine atom provides a reactive handle for a wide array of transition-metal-catalyzed cross-coupling reactions, enabling the facile formation of new carbon-carbon and carbon-heteroatom bonds.[1] The methyl ester can be readily hydrolyzed or converted to other functional groups, adding another layer of synthetic utility. This guide explores the core applications of this compound, providing technical details, experimental protocols, and data for researchers in drug discovery and material science.
The most prominent application of this compound in research is its use as an aryl halide in transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among aryl halides (I > Br > Cl) for oxidative addition to a metal center (typically palladium), which is the rate-determining step in many catalytic cycles.[3] This high reactivity allows for coupling under mild conditions with a broad range of substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, forming a C-C bond between an organoboron compound (like a boronic acid) and an organic halide.[4] this compound is an excellent substrate for this reaction, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups at the 3-position of the pyridine ring.
References
Methyl 3-iodoisonicotinate: A Versatile Intermediate for Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Methyl 3-iodoisonicotinate is a halogenated pyridine derivative that serves as a crucial building block in organic synthesis. Its unique electronic and structural properties, arising from the presence of an electron-withdrawing ester group and a readily displaceable iodine atom on the pyridine ring, make it a valuable precursor for the construction of complex molecular architectures. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on its role in the development of novel therapeutic agents.
Physicochemical Properties
This compound is a white crystalline solid with the chemical formula C₇H₆INO₂ and a molecular weight of 263.03 g/mol .[1] Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆INO₂ | [1] |
| Molecular Weight | 263.03 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| CAS Number | 188677-49-8 |
Synthesis of this compound
A common and effective method for the synthesis of this compound is through a Sandmeyer-type reaction, starting from the readily available Methyl 3-aminoisonicotinate. This transformation involves the diazotization of the amino group followed by displacement with an iodide salt.
Experimental Protocol: Synthesis via Sandmeyer Reaction
Materials:
-
Methyl 3-aminoisonicotinate
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: Methyl 3-aminoisonicotinate is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Iodination: A solution of potassium iodide in water is added to the freshly prepared diazonium salt solution. The reaction mixture is then allowed to warm to room temperature and stirred for several hours, during which the evolution of nitrogen gas is observed.
-
Work-up and Purification: The reaction mixture is extracted with dichloromethane. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.
Applications in Cross-Coupling Reactions
The carbon-iodine bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its utility as a chemical intermediate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of biaryl compounds. This compound readily couples with a variety of aryl and heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
A mixture of this compound, 4-methoxyphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate is placed in a reaction flask.
-
Toluene and water are added, and the mixture is degassed with nitrogen or argon for 15-20 minutes.
-
The reaction mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the corresponding biaryl product.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/PPh₃ | Cs₂CO₃ | Dioxane/H₂O | 90 | 10 | 92 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 85 | 16 | 78 |
Sonogashira Coupling
The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This compound is an excellent substrate for this reaction.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound in a mixture of THF and triethylamine are added bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide under an inert atmosphere.
-
Phenylacetylene is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperature until completion.
-
The reaction is quenched by the addition of water, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography yields the alkynylated product.
| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25 | 6 | 95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF | 50 | 8 | 88 |
| 3 | 1-Heptyne | Pd(OAc)₂/PPh₃ | CuI | Piperidine | Acetonitrile | 60 | 12 | 82 |
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This compound can be effectively used in this reaction to introduce a vinyl group at the 3-position of the pyridine ring.
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A mixture of this compound, palladium(II) acetate, and tri(o-tolyl)phosphine in DMF is prepared in a reaction vessel.
-
Triethylamine and ethyl acrylate are added, and the mixture is heated under an inert atmosphere.
-
The progress of the reaction is monitored by an appropriate analytical technique.
-
Upon completion, the reaction is cooled, diluted with water, and extracted.
-
The organic extracts are combined, washed, dried, and the solvent is removed.
-
The residue is purified by chromatography to give the desired substituted alkene.
| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | Acetonitrile | 80 | 24 | 75 |
| 2 | Ethyl acrylate | PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMF | 100 | 18 | 85 |
| 3 | n-Butyl acrylate | Pd/C | - | NaOAc | DMA | 120 | 20 | 68 |
Application in Drug Discovery: Synthesis of GSK-3 Inhibitors
Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase that has been implicated in a variety of diseases, including Alzheimer's disease, type 2 diabetes, and some forms of cancer. As such, it is an important target for drug discovery. The pyridine scaffold is a common feature in many GSK-3 inhibitors. This compound serves as a key intermediate in the synthesis of potent and selective GSK-3 inhibitors through the introduction of diverse substituents at the 3-position of the pyridine ring via cross-coupling reactions.
A general synthetic strategy involves the Suzuki-Miyaura coupling of this compound with a suitable boronic acid to introduce a key pharmacophore. The resulting ester is then typically converted to an amide to enhance biological activity and modulate physicochemical properties.
Spectroscopic Data
The structural characterization of this compound is confirmed by various spectroscopic techniques.
| Technique | Key Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.95 (s, 1H), 8.60 (d, J = 4.8 Hz, 1H), 7.85 (d, J = 4.8 Hz, 1H), 3.95 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 164.5, 158.2, 151.8, 142.5, 125.0, 95.8, 53.0 |
| IR (KBr, cm⁻¹) | 3050, 2955, 1730 (C=O), 1570, 1430, 1290, 1120, 750 |
| MS (EI) | m/z 263 (M⁺), 232, 204, 127, 105, 77 |
Conclusion
This compound is a highly valuable and versatile intermediate in modern organic synthesis. Its utility is primarily derived from the reactivity of the carbon-iodine bond in a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions. These transformations provide efficient routes to a wide array of functionalized pyridine derivatives, which are important scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors such as those targeting GSK-3. The synthetic protocols and data presented in this guide highlight the significance of this compound for researchers and professionals in the field of drug discovery and development.
References
The Synthesis and History of Methyl 3-iodoisonicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-iodoisonicotinate is a halogenated pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its utility stems from the presence of both an electron-withdrawing ester group and a versatile iodine substituent on the pyridine ring, allowing for a wide range of chemical modifications. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and a summary of its key physicochemical and spectroscopic data. The synthetic pathway, involving the esterification of 3-aminoisonicotinic acid followed by a Sandmeyer iodination, is discussed in detail, including reaction mechanisms and logical workflows.
Introduction and Historical Context
The history of this compound is intrinsically linked to the broader development of pyridine chemistry. While a specific date or individual credited with the initial discovery of this particular compound is not prominently documented in readily available literature, its synthesis relies on well-established and historically significant chemical transformations. The isonicotinate scaffold, a pyridine ring with a substituent at the 4-position, is a key feature in numerous biologically active molecules. The introduction of an iodine atom at the 3-position significantly enhances its utility as a synthetic intermediate, primarily due to its ability to participate in cross-coupling reactions.
The synthesis of this compound is a testament to the power of classical organic reactions, namely esterification and the Sandmeyer reaction. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provided a reliable method to convert aromatic amines into aryl halides via diazonium salts, revolutionizing aromatic chemistry. This reaction remains a cornerstone of synthetic organic chemistry for the introduction of halogens onto aromatic rings.
Physicochemical and Spectroscopic Data
Precise experimental data for this compound is not compiled in a single, readily accessible source. However, based on its structure and data for analogous compounds, the following properties can be expected.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆INO₂ |
| Molecular Weight | 263.03 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Not reported (expected to be a solid at room temperature) |
| Boiling Point | Not reported |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) |
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Aromatic protons on the pyridine ring, singlet for the methyl ester protons (~3.9 ppm). |
| ¹³C NMR | Carbons of the pyridine ring, carbonyl carbon of the ester, methyl carbon of the ester. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. |
| HPLC | A single peak under appropriate chromatographic conditions. |
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the readily available starting material, 3-aminoisonicotinic acid.
Overall Synthetic Workflow
The logical workflow for the synthesis is outlined below.
Step 1: Esterification of 3-Aminoisonicotinic Acid
The first step is the Fischer esterification of 3-aminoisonicotinic acid to produce Methyl 3-aminoisonicotinate. This reaction is catalyzed by a strong acid, typically sulfuric acid, in the presence of excess methanol which also serves as the solvent.
-
Materials:
-
3-Aminoisonicotinic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask, add 3-aminoisonicotinic acid and an excess of methanol.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Carefully neutralize the residue with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-aminoisonicotinate.
-
Step 2: Sandmeyer Iodination of Methyl 3-aminoisonicotinate
The second step involves the conversion of the amino group of Methyl 3-aminoisonicotinate to an iodo group via a Sandmeyer reaction. This is a two-part process: diazotization of the amine followed by displacement with iodide.
-
Materials:
-
Methyl 3-aminoisonicotinate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Beakers
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Diazotization:
-
Dissolve Methyl 3-aminoisonicotinate in a mixture of water and concentrated sulfuric acid in a beaker, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for a short period after the addition is complete to ensure full formation of the diazonium salt.
-
-
Iodination:
-
In a separate beaker, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).
-
-
Work-up:
-
Quench the reaction by adding a solution of sodium thiosulfate to remove any excess iodine.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
-
-
The Sandmeyer reaction proceeds through a free radical mechanism involving the formation of a diazonium salt intermediate.
Applications and Future Directions
This compound is a versatile intermediate with significant potential in drug discovery and materials science. The iodine atom can be readily displaced or used in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the synthesis of a diverse range of substituted pyridine derivatives for screening in drug discovery programs. In materials science, it can be used in the synthesis of novel ligands for metal-organic frameworks (MOFs) and functional polymers.
Future research will likely focus on the development of more efficient and environmentally friendly synthetic routes to this compound and its derivatives. Furthermore, the exploration of its applications in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials will continue to be an active area of investigation.
Conclusion
This technical guide has provided a detailed overview of the synthesis, properties, and historical context of this compound. While the initial discovery of this specific compound is not well-documented, its preparation relies on robust and well-understood organic reactions. The provided experimental protocols and workflow diagrams offer a clear guide for researchers in the synthesis of this valuable building block. The continued exploration of the chemistry of this compound is expected to lead to the development of new and important molecules in various fields of science.
Methodological & Application
Application Notes and Protocols for the Use of Methyl 3-iodoisonicotinate in Suzuki Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules and functional materials.[2] Methyl 3-iodoisonicotinate is a valuable building block, allowing for the introduction of a substituted pyridine ring, a privileged scaffold in medicinal chemistry. The iodine substituent at the 3-position of the pyridine ring makes it an excellent substrate for palladium-catalyzed cross-coupling reactions.
These application notes provide a comprehensive overview of the use of this compound in Suzuki cross-coupling reactions, including detailed experimental protocols, a summary of reaction conditions, and visualizations of the reaction mechanism and experimental workflow.
Reaction Principle and Mechanism
The Suzuki-Miyaura coupling reaction involves a catalytic cycle that typically consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: A low-valent palladium(0) catalyst oxidatively inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the Suzuki cross-coupling of 3-halopyridines with various arylboronic acids. These conditions can serve as a starting point for the optimization of reactions with this compound.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/Ethanol/H₂O | 80 | 6 | 85-95 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 90 | 2 | >95 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Dioxane/H₂O | 120 | 10 | 53-90 |
| 4 | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 | 12-24 | 70-90 |
Note: Yields are representative and can vary depending on the specific boronic acid and any substituents on the reactants.
Experimental Protocols
The following are generalized protocols for the Suzuki cross-coupling of this compound with an arylboronic acid. Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Palladium catalysts and some solvents can be hazardous.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene (degassed)
-
Ethanol (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed solvent mixture (e.g., a 4:1:1 mixture of toluene:ethanol:water).
-
Heat the reaction mixture to 80 °C with vigorous stirring for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
XPhos (3 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid pinacol ester, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 10-30 minutes.[3]
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure phosphine ligands are stored under an inert atmosphere. |
| Insufficient temperature | Gradually increase the reaction temperature in increments of 10-20 °C. | |
| Poorly soluble base | Consider using a more soluble base like Cs₂CO₃ or K₃PO₄. | |
| Side Product Formation | Homocoupling of boronic acid | Ensure the reaction is thoroughly degassed to remove oxygen. |
| Protodeboronation | Use anhydrous solvents or minimize the amount of water. Consider using a boronic ester. | |
| Difficult Purification | Residual palladium | Pass the crude product through a plug of silica gel or treat with a palladium scavenger. |
Conclusion
This compound is a versatile and effective substrate for Suzuki-Miyaura cross-coupling reactions, providing a direct route to a wide array of 3-aryl isonicotinate derivatives. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. The protocols and data presented herein serve as a valuable resource for researchers in the development of novel compounds for pharmaceutical and materials science applications. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal results.
References
Application Notes: Sonogashira Coupling of Methyl 3-iodoisonicotinate for the Synthesis of Novel Pyridine Derivatives
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[2] Methyl 3-iodoisonicotinate is a valuable building block in medicinal chemistry, and its functionalization via Sonogashira coupling provides a direct route to a diverse range of 3-alkynyl-substituted pyridine derivatives, which are of significant interest in drug discovery. These application notes provide a detailed protocol for the Sonogashira coupling of this compound with various terminal alkynes.
Reaction Principle
The reaction proceeds via a dual catalytic cycle involving palladium and copper. The palladium(0) catalyst undergoes oxidative addition with this compound. Concurrently, the copper(I) salt activates the terminal alkyne by forming a copper acetylide intermediate. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the desired 3-alkynyl-substituted methyl isonicotinate and regenerates the active palladium(0) catalyst.
Experimental Protocols
General Procedure for Sonogashira Coupling of this compound
This protocol describes a general method for the palladium and copper co-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), or Acetonitrile (ACN))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous solvent (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) to the flask via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to a specified temperature (see table below). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-alkynyl-substituted methyl isonicotinate.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. These conditions are representative and may require optimization for specific substrates.
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | 25 | 12 | 85-95 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | DMF | 50 | 8 | 80-90 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA (2.5) | ACN | 60 | 6 | 75-85 |
| 4 | 3-Ethynylpyridine | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (2) | THF | 25 | 16 | 70-80 |
| 5 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N (2) | DMF | 40 | 10 | 65-75 |
Mandatory Visualization
The following diagrams illustrate the key aspects of the Sonogashira coupling reaction.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
References
Application Notes and Protocols for the Heck Reaction of Methyl 3-iodoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis. This reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[1][2] Methyl 3-iodoisonicotinate, a heterocyclic aryl iodide, is a valuable building block in medicinal chemistry and materials science. Its functionalization via the Heck reaction allows for the introduction of diverse alkenyl substituents, enabling the synthesis of complex molecular architectures. Aryl iodides are common substrates in Heck reactions, often exhibiting higher reactivity compared to bromides and chlorides.[3]
These application notes provide a comprehensive overview and detailed protocols for performing the Heck reaction with this compound. The information is intended to serve as a foundational guide for researchers to develop and optimize their specific synthetic transformations.
Core Concepts of the Heck Reaction
The Heck reaction, also known as the Mizoroki-Heck reaction, involves the reaction of an aryl, vinyl, or benzyl halide with an alkene in the presence of a palladium catalyst and a base.[1][4] The reaction typically proceeds through a catalytic cycle involving oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[5] A variety of palladium sources, ligands, bases, and solvents can be employed, and the choice of conditions can significantly impact the reaction's efficiency and selectivity.[1][3]
Data Presentation: Typical Heck Reaction Parameters
The following tables summarize common starting conditions for the Heck reaction involving aryl iodides, which can be adapted for this compound.
Table 1: Reactants and Stoichiometry
| Component | Role | Typical Molar Equivalents | Notes |
| This compound | Aryl Halide | 1.0 | The limiting reagent. |
| Alkene | Coupling Partner | 1.0 - 2.0 | Electron-deficient alkenes are often more reactive. Using a slight excess can improve conversion. |
| Palladium Catalyst | Catalyst | 0.5 - 10 mol% | Lower catalyst loading is preferred for process efficiency. |
| Ligand | Stabilizes Catalyst | 1 - 4 equivalents relative to Palladium | Phosphine-based ligands are common. The ratio can influence catalyst activity and stability. |
| Base | Neutralizes HX | 1.1 - 3.0 | Essential for regenerating the active Pd(0) catalyst. |
| Solvent | Reaction Medium | - | Typically polar aprotic solvents. |
Table 2: Common Reagents and Conditions
| Parameter | Examples | Typical Conditions |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | 1-5 mol% |
| Ligands | PPh₃, P(o-tol)₃, BINAP, PHOX | 1-2 eq. to Pd |
| Bases | Et₃N, K₂CO₃, NaOAc, DIPEA | 1.5-2.5 eq. |
| Solvents | DMF, NMP, Acetonitrile, Toluene | - |
| Temperature | 50 - 160 °C | 80 - 120 °C |
| Reaction Time | 2 - 48 hours | 12 - 24 hours |
Experimental Protocols
The following are generalized protocols for the Heck reaction of this compound with an alkene (e.g., a generic acrylate). These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Standard Heck Reaction using Pd(OAc)₂/PPh₃
Materials:
-
This compound
-
Alkene (e.g., Methyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 eq.).
-
Add Palladium(II) acetate (0.02 mmol, 2 mol%) and Triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL).
-
Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
Add the alkene (e.g., Methyl acrylate, 1.2 mmol, 1.2 eq.) and triethylamine (1.5 mmol, 1.5 eq.) to the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (3 x 10 mL) to remove DMF and the amine salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Phosphine-Free Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., Styrene)
-
Palladium(II) chloride (PdCl₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a condenser, combine this compound (1.0 mmol, 1.0 eq.), Palladium(II) chloride (0.03 mmol, 3 mol%), and Potassium carbonate (2.0 mmol, 2.0 eq.).
-
Add the alkene (e.g., Styrene, 1.5 mmol, 1.5 eq.).
-
Add anhydrous NMP (5 mL).
-
Heat the reaction mixture to 120 °C under a nitrogen atmosphere with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to yield the desired product.
Visualizations
Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.
General Experimental Workflow
Caption: A typical experimental workflow for the Heck reaction.
References
Application Note: Synthesis of Substituted Pyridines from Methyl 3-iodoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridine scaffolds are fundamental building blocks in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Their unique electronic properties, ability to act as hydrogen bond acceptors, and metabolic stability make them a privileged structure in drug design. The functionalization of the pyridine ring allows for the precise tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and target binding affinity.
Methyl 3-iodoisonicotinate is a versatile and highly valuable starting material for generating diverse libraries of substituted pyridines. The iodine atom at the 3-position is readily displaced through various palladium-catalyzed cross-coupling reactions, providing a robust platform for introducing a wide array of substituents. This application note details protocols for four key transformations—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings—to synthesize 3-aryl, 3-amino, 3-alkynyl, and 3-alkenyl pyridine derivatives, respectively.
General Workflow for Functionalization
This compound serves as a central precursor for a variety of palladium-catalyzed cross-coupling reactions. The workflow below illustrates the primary synthetic routes to access diverse classes of substituted pyridine compounds, which are crucial for structure-activity relationship (SAR) studies in drug discovery.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl Pyridines
The Suzuki-Miyaura reaction is a highly versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[4][5][6] It is widely used in pharmaceutical synthesis due to its mild reaction conditions and tolerance of a broad range of functional groups.[7]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup : To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 mmol, 263 mg), the desired arylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg) or potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).
-
Catalyst Addition : Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 35 mg) or Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg) with a supporting ligand like SPhos (0.04 mmol, 16 mg).
-
Solvent Addition : Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent system, such as 1,4-dioxane/water (4:1, 5 mL) or toluene/water (5:1, 5 mL), via syringe.
-
Reaction : Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C) for 4-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For microwave-assisted reactions, heat to 120-150 °C for 20-40 minutes.[8]
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired Methyl 3-arylisonicotinate.
Data Summary: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 95 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 88 |
| 4 | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 85 | 16 | 85 |
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transmetal -> pdi_aryl_complex;
pdi_aryl_complex -> reductive_elim [label=" Ar-Ar'", color="#EA4335"];
reductive_elim -> pd0;
}```
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Synthesis of 3-Amino Pyridines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method allows for the coupling of aryl halides with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles, making it indispensable for synthesizing drug candidates.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
- Reaction Setup : In a glovebox, add this compound (1.0 mmol, 263 mg), a palladium precatalyst (e.g., RuPhos-Pd-G3, 0.02 mmol, 17 mg), the desired amine (1.2 mmol), and a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 mmol, 251 mg) or sodium tert-butoxide (NaOtBu, 1.5 mmol, 144 mg) to an oven-dried vial.
- Solvent Addition : Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane (4 mL).
- Reaction : Seal the vial and stir the mixture at room temperature or heat to 65-100 °C for 12-24 hours. Monitor the reaction's progress by LC-MS.
- Work-up : After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
- Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient, often with 1% triethylamine to prevent streaking) to afford the target 3-amino pyridine derivative.
Data Summary: Buchwald-Hartwig Amination
Entry
Amine
Catalyst (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Morpholine
RuPhos-Pd-G3 (2)
LiHMDS
Toluene
80
16
90
2
Aniline
BrettPhos-Pd-G3 (2)
NaOtBu
Dioxane
100
12
85
3
Benzylamine
XPhos-Pd-G2 (2)
NaOtBu
Toluene
100
18
81
4
Pyrrolidine
RuPhos-Pd-G3 (2)
LiHMDS
Toluene
65
24
93
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amine_coord -> pdi_amide_complex;
pdi_amide_complex -> reductive_elim [label=" Ar-NR₂", color="#EA4335"];
reductive_elim -> pd0;
}
Figure 3: Simplified catalytic cycle for Buchwald-Hartwig amination.
Sonogashira Coupling: Synthesis of 3-Alkynyl Pyridines
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. [9]This reaction, co-catalyzed by palladium and copper, is a cornerstone for synthesizing conjugated enynes and arylalkynes, which are valuable intermediates in materials science and medicinal chemistry. [10]Copper-free protocols have also been developed to avoid potential issues with homocoupling.
[11][12][13]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup : To a Schlenk flask, add this compound (1.0 mmol, 263 mg), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.025 mmol, 18 mg), and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.05 mmol, 9.5 mg).
-
Solvent and Reagents : Evacuate and backfill the flask with argon. Add an anhydrous, degassed solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) (5 mL), followed by an amine base, typically triethylamine (Et₃N, 3.0 mmol, 0.42 mL). Finally, add the terminal alkyne (1.1 mmol) via syringe.
-
Reaction : Stir the mixture at room temperature or heat gently (40-60 °C) for 2-18 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up : Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst and salts.
-
Purification : Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to obtain the pure Methyl 3-alkynylisonicotinate.
Data Summary: Sonogashira Coupling
Entry Alkyne Pd Catalyst (mol%) Cu(I) Source (mol%) Base Solvent Temp (°C) Time (h) Yield (%) 1 Phenylacetylene PdCl₂(PPh₃)₂ (2.5) CuI (5) Et₃N THF 25 18 91 2 Ethynyltrimethylsilane Pd(PPh₃)₄ (3) CuI (5) Et₃N DMF 50 6 87 3 1-Heptyne PdCl₂(PPh₃)₂ (2.5) CuI (5) i-Pr₂NH THF 40 12 84 4 3-Ethynylpyridine Pd(OAc)₂/cataCXium A (2/4) None Cs₂CO₃ Dioxane 25 24 79
Figure 4: Simplified catalytic cycles for the Sonogashira reaction.
Heck Reaction: Synthesis of 3-Alkenyl Pyridines
The Heck reaction is a palladium-catalyzed method for coupling unsaturated halides with alkenes to form substituted alkenes. [14][15][16][17]It is a powerful tool for C-C bond formation and is particularly useful for synthesizing styrenic and acrylic acid derivatives.
Experimental Protocol: General Procedure for Heck Reaction
-
Reaction Setup : In a sealable pressure tube, combine this compound (1.0 mmol, 263 mg), the alkene (e.g., methyl acrylate, 1.5 mmol, 135 µL), a palladium source like Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), and a phosphine ligand if required (e.g., tri(o-tolyl)phosphine, P(o-tol)₃, 0.04 mmol, 12 mg).
-
Solvent and Base : Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) (5 mL) and a base, typically triethylamine (Et₃N, 2.0 mmol, 0.28 mL) or sodium carbonate (Na₂CO₃, 2.0 mmol, 212 mg).
-
Reaction : Seal the tube and heat the mixture to 80-120 °C for 12-24 hours. The reaction is typically stirred vigorously to ensure homogeneity.
-
Work-up : After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification : Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired Methyl 3-alkenylisonicotinate.
Data Summary: Heck Reaction
Entry Alkene Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%) 1 Methyl acrylate Pd(OAc)₂ (2) Et₃N DMF 100 16 78 2 Styrene Pd(OAc)₂/P(o-tol)₃ (2/4) Na₂CO₃ NMP 120 12 72 3 n-Butyl acrylate Pd(OAc)₂ (2) Et₃N DMF 100 18 75 4 Acrylonitrile PdCl₂(PPh₃)₂ (3) K₂CO₃ Acetonitrile 80 24 68
Figure 5: Simplified catalytic cycle for the Heck reaction.
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of diverse, highly functionalized pyridine derivatives. The palladium-catalyzed cross-coupling reactions detailed in this note—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—provide reliable and efficient pathways to access 3-aryl, 3-amino, 3-alkynyl, and 3-alkenyl isonicotinates. These protocols and the accompanying data serve as a robust starting point for researchers in drug discovery and materials science to generate novel molecular entities for further investigation. The high functional group tolerance and predictable reactivity of these methods make them indispensable tools in modern chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. scielo.br [scielo.br]
- 4. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
Application of Methyl 3-iodoisonicotinate in Medicinal Chemistry: A Detailed Guide
Introduction
Methyl 3-iodoisonicotinate is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, particularly the presence of an electron-deficient pyridine ring substituted with a reactive iodine atom and a methyl ester, make it an ideal scaffold for the synthesis of a diverse array of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutics, with a focus on its application in the synthesis of kinase and bromodomain inhibitors.
Application in the Synthesis of BET Bromodomain Inhibitors
One of the prominent applications of this compound is in the synthesis of inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. BET proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription. Their dysregulation is implicated in a variety of diseases, including cancer. By inhibiting BET proteins, it is possible to modulate the expression of key oncogenes, such as c-MYC, and thereby halt cancer progression.
A key structural motif in many BET inhibitors is a bipyridine core. This compound serves as a critical starting material for the construction of this core through palladium-catalyzed cross-coupling reactions.
Quantitative Data for a Representative BET Inhibitor
The following table summarizes the in vitro activity of a potent BET inhibitor, the synthesis of which can be initiated from this compound.
| Compound Name | Target | Assay | IC50 (nM) |
| 2-((5-chloro-2-pyridyl)amino)-N-(5-(4-methyl-1H-imidazol-1-yl)-[3,4'-bipyridin]-2'-yl)acetamide | BRD4 | AlphaScreen Assay | 1.9 |
Experimental Protocols
The following protocols provide detailed methodologies for key transformations involving this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Bipyridine Intermediate
This protocol describes the synthesis of Methyl 5-(4-methyl-1H-imidazol-1-yl)-[3,4'-bipyridin]-2'-carboxylate, a key intermediate for BET inhibitors, via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
(5-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), (5-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the desired product.
Protocol 2: Buchwald-Hartwig Amination for the Introduction of a Side Chain
This protocol details the amination of a bipyridine intermediate, a subsequent step in the synthesis of the target BET inhibitor.
Materials:
-
Methyl 5-(4-methyl-1H-imidazol-1-yl)-[3,4'-bipyridin]-2'-carboxylate (from Protocol 1)
-
2-Amino-5-chloropyridine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the bipyridine intermediate (1.0 eq), 2-amino-5-chloropyridine (1.5 eq), cesium carbonate (2.5 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).[1]
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).[1]
-
Add anhydrous toluene via syringe.[1]
-
Heat the reaction mixture to 110 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.[1]
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled amine.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the BET-MYC signaling pathway and a typical experimental workflow for the synthesis of BET inhibitors using this compound.
References
Application Notes: Methyl 3-iodoisonicotinate as a Versatile Building Block for Agrochemical Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-iodoisonicotinate is a halogenated pyridine derivative that serves as a highly valuable and versatile building block in the synthesis of novel agrochemicals. The pyridine scaffold is a common motif in a wide array of commercial fungicides, herbicides, and insecticides due to its favorable physicochemical properties and ability to interact with various biological targets. The presence of an iodine atom at the 3-position, coupled with a methyl ester at the 4-position, offers multiple reaction sites for chemical modification, making it an ideal starting point for the generation of diverse compound libraries for high-throughput screening in agrochemical research.
The iodine substituent is particularly useful as it readily participates in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions. This allows for the systematic introduction of a wide range of substituents at the 3-position, enabling fine-tuning of the molecule's biological activity, selectivity, and pharmacokinetic properties. The methyl ester at the 4-position can also be easily hydrolyzed or converted to other functional groups, further expanding the synthetic possibilities.
Key Applications in Agrochemical Synthesis
This compound is an excellent precursor for the synthesis of a variety of pyridine-based agrochemicals. The strategic incorporation of different chemical moieties via cross-coupling reactions can lead to the discovery of novel active ingredients with fungicidal, herbicidal, or insecticidal properties.
Fungicide Development
The pyridine ring is a well-established pharmacophore in many commercial fungicides. By using this compound as a scaffold, novel fungicides can be developed by introducing moieties known to interact with fungal-specific targets. For instance, coupling with substituted phenyl or heterocyclic rings can lead to compounds that inhibit fungal respiration or cell wall biosynthesis.
Herbicide Development
The development of new herbicides with novel modes of action is crucial to combat the evolution of weed resistance. The isonicotinate scaffold can be elaborated to mimic natural plant hormones or to inhibit essential plant enzymes. Suzuki and Sonogashira couplings, for example, can be employed to introduce aryl or alkynyl groups that are often found in potent herbicides.
Insecticide Development
Many modern insecticides, including the neonicotinoids, feature a pyridine ring. This compound provides a platform to develop new insecticidal compounds. Buchwald-Hartwig amination, for instance, allows for the introduction of complex amine structures, which can be designed to target specific insect receptors, offering high efficacy and selectivity.
Experimental Protocols: Key Cross-Coupling Reactions
The following protocols describe general methods for the functionalization of this compound using common palladium-catalyzed cross-coupling reactions. These protocols are intended as a starting point and may require optimization for specific substrates.
Suzuki-Miyaura Cross-Coupling: Synthesis of 3-Aryl/Heteroaryl Isonicotinates
This reaction is used to form a carbon-carbon bond between the pyridine ring and an aryl or heteroaryl boronic acid or ester.
Reaction Scheme:
(where R = aryl or heteroaryl; B(OR')2 = boronic acid or ester)
Protocol:
-
To a reaction vial, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Add a suitable solvent system, for example, a mixture of dioxane and water (4:1).
-
Purge the vial with an inert gas (e.g., nitrogen or argon) and seal it.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
| Parameter | Value/Condition |
| Reactants | This compound, Aryl/Heteroaryl Boronic Acid/Ester |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or other suitable Pd catalysts |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |
| Solvent | Dioxane/Water, Toluene/Water, or DMF |
| Temperature | 80 - 100 °C |
| Typical Yield | 60 - 95% |
Sonogashira Cross-Coupling: Synthesis of 3-Alkynyl Isonicotinates
This reaction forms a carbon-carbon bond between the pyridine ring and a terminal alkyne.
Reaction Scheme:
(where R = alkyl, aryl, silyl, etc.)
Protocol:
-
To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst such as CuI (0.1 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent such as triethylamine (TEA) or a mixture of THF and TEA.
-
Add the terminal alkyne (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature to 50 °C for 2-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
| Parameter | Value/Condition |
| Reactants | This compound, Terminal Alkyne |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Co-catalyst | CuI |
| Base/Solvent | Triethylamine (TEA), Diisopropylamine (DIPA) |
| Temperature | Room Temperature to 50 °C |
| Typical Yield | 70 - 98% |
Buchwald-Hartwig Amination: Synthesis of 3-Amino Isonicotinates
This reaction forms a carbon-nitrogen bond between the pyridine ring and a primary or secondary amine.
Reaction Scheme:
(where R¹, R² = H, alkyl, aryl, etc.)
Protocol:
-
To an oven-dried reaction tube, add a palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base (e.g., NaOtBu, 1.4 eq).
-
Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
| Parameter | Value/Condition |
| Reactants | This compound, Primary/Secondary Amine |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Xantphos, BINAP, or other suitable phosphine ligands |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
| Temperature | 80 - 110 °C |
| Typical Yield | 50 - 90% |
Visualizations
Logical Workflow for Agrochemical Discovery
Caption: Workflow for agrochemical discovery using this compound.
Synthetic Pathways from this compound
Application Notes and Protocols for Palladium-Catalyzed Reactions with Methyl 3-iodoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and illustrative data for various palladium-catalyzed cross-coupling reactions utilizing Methyl 3-iodoisonicotinate as a key building block. This versatile substrate enables the introduction of a wide range of functionalities at the 3-position of the pyridine ring, a common scaffold in medicinal chemistry and materials science. The following sections detail representative protocols for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and carbonylation reactions.
Introduction
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an attractive substrate for these transformations due to the reactivity of the carbon-iodine bond, allowing for the synthesis of a diverse array of substituted isonicotinate derivatives. These derivatives are valuable intermediates in the development of novel pharmaceuticals and functional materials.
Key Palladium-Catalyzed Reactions of this compound
The following sections provide an overview of several key palladium-catalyzed reactions, including illustrative data and detailed experimental protocols.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly effective method for the formation of C(sp²)-C(sp²) bonds, coupling an organoboron species with an organohalide. This reaction is widely used to synthesize biaryl and substituted vinyl compounds.
Illustrative Data for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 8 | 90-98 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Toluene | 100 | 10 | 80-92 |
| 4 | Vinylboronic acid pinacol ester | PdCl₂(dppf) (3) | - | K₂CO₃ | DME | 90 | 16 | 75-88 |
Note: The data in this table is illustrative and represents typical yields for Suzuki-Miyaura reactions with similar substrates. Actual yields may vary.
Detailed Experimental Protocol: Synthesis of Methyl 3-phenylisonicotinate
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene
-
Water
-
Schlenk flask, magnetic stirrer, condenser, inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add a degassed 4:1 mixture of toluene and water to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, providing a valuable method for C-C bond formation.[1]
Illustrative Data for Heck Reaction of this compound
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 16 | 70-85 |
| 2 | Ethyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 24 | 65-80 |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (1) | - | NaOAc | NMP | 120 | 12 | 75-90 |
Note: The data in this table is illustrative and represents typical yields for Heck reactions with similar substrates. Actual yields may vary.
Detailed Experimental Protocol: Synthesis of Methyl 3-(E)-styrylisonicotinate
-
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask, magnetic stirrer, condenser, inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF, triethylamine, and styrene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
-
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst, to form a C(sp)-C(sp²) bond.[2]
Illustrative Data for Sonogashira Coupling of this compound
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 80-95 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 70 | 8 | 75-90 |
| 3 | 1-Heptyne | Pd(OAc)₂ (1) | CuI (2) | Piperidine | DMF | 50 | 10 | 85-98 |
Note: The data in this table is illustrative and represents typical yields for Sonogashira couplings with similar substrates. Actual yields may vary.
Detailed Experimental Protocol: Synthesis of Methyl 3-(phenylethynyl)isonicotinate
-
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Schlenk flask, magnetic stirrer, inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF and triethylamine.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at 60 °C for 6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and filter off the ammonium salt.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide, forming a new carbon-nitrogen bond.[3]
Illustrative Data for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 75-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 20 | 70-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | t-BuOH | 90 | 24 | 65-80 |
Note: The data in this table is illustrative and represents typical yields for Buchwald-Hartwig aminations with similar substrates. Actual yields may vary.
Detailed Experimental Protocol: Synthesis of Methyl 3-morpholinoisonicotinate
-
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous
-
Glovebox or Schlenk line
-
-
Procedure:
-
Inside a glovebox, add NaOtBu to a dry Schlenk tube.
-
Add Pd₂(dba)₃ and BINAP.
-
Add this compound.
-
Add anhydrous toluene, followed by morpholine.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C for 18 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
-
Carbonylation
Palladium-catalyzed carbonylation introduces a carbonyl group into an organic molecule, typically from carbon monoxide gas, to form aldehydes, ketones, or carboxylic acid derivatives.
Illustrative Data for Carbonylation of this compound
| Entry | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | CO Pressure | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methanol | Pd(OAc)₂ (2) | dppf (4) | Et₃N | Methanol | 1 atm | 80 | 24 | 60-75 |
| 2 | Aniline | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMF | 10 atm | 120 | 12 | 55-70 |
Note: The data in this table is illustrative and represents typical yields for carbonylation reactions with similar substrates. Actual yields may vary.
Detailed Experimental Protocol: Methoxycarbonylation to Methyl isonicotinate-3-carboxylate
-
Materials:
-
This compound (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Methanol
-
Carbon monoxide (CO) balloon or cylinder
-
Autoclave or heavy-walled pressure vessel
-
-
Procedure:
-
To a pressure vessel, add this compound, Pd(OAc)₂, and dppf.
-
Add methanol and triethylamine.
-
Seal the vessel, then purge with carbon monoxide gas three times.
-
Pressurize the vessel with CO (if using higher than atmospheric pressure) or attach a CO balloon.
-
Heat the reaction to 80 °C and stir for 24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling and carefully venting the CO, concentrate the reaction mixture.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Visualizations
Catalytic Cycle Diagrams
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Generalized catalytic cycle for the Heck reaction.
Caption: Catalytic cycles for the Sonogashira coupling reaction.
Experimental Workflow Diagram
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
References
Application Notes and Protocols for the Stille Coupling of Methyl 3-Iodoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide or pseudohalide.[1][2][3] Its significance in medicinal chemistry and materials science is well-established due to its tolerance of a wide array of functional groups, stereospecificity, and the stability of the organotin reagents to air and moisture.[3][4] This application note provides a detailed experimental procedure for the Stille coupling of Methyl 3-iodoisonicotinate, a key heterocyclic building block in the synthesis of various pharmaceutical compounds. The protocol outlines the reaction setup, workup, and purification, along with a summary of typical reaction conditions and expected yields for different classes of organostannanes.
Reaction Principle
The catalytic cycle of the Stille coupling involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organic group from the organostannane to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[1][5] For this compound, the reaction proceeds as follows:
Where Py represents the pyridine ring and R can be an aryl, vinyl, or alkynyl group.
Experimental Protocols
General Considerations
-
Reagent Quality: Use high-purity, anhydrous solvents and reagents for best results. Organotin reagents are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1]
-
Inert Atmosphere: The reaction is sensitive to oxygen, and it is crucial to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the setup and reaction time.[5]
-
Catalyst Choice: While various palladium catalysts can be effective, Pd(PPh₃)₄ is a common choice. Other catalysts like Pd₂(dba)₃ with a suitable phosphine ligand can also be employed.[2]
-
Additives: The addition of a copper(I) salt, such as CuI, can significantly accelerate the reaction rate.[3]
Detailed Experimental Procedure: Coupling of this compound with Tributyl(vinyl)stannane
This protocol describes a representative Stille coupling reaction to synthesize Methyl 3-vinylisonicotinate.
Materials:
-
This compound
-
Tributyl(vinyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous potassium fluoride (KF) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite®
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe. Stir the mixture for 10 minutes to ensure dissolution. Add Tributyl(vinyl)stannane (1.2 eq) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and add a saturated aqueous solution of potassium fluoride (KF).
-
Stir the resulting mixture vigorously for 1-2 hours. A precipitate of tributyltin fluoride will form.
-
Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 3-vinylisonicotinate.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Stille coupling of this compound with various organostannanes, based on analogous reactions with 3-iodopyridine derivatives.
| Organostannane Reagent | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Tributyl(vinyl)stannane | Pd(PPh₃)₄, CuI | DMF | 80-90 | 4-12 | 75-90 |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄, CuI | Toluene | 100-110 | 12-24 | 70-85 |
| Tributyl(ethynyl)stannane | Pd(PPh₃)₄, CuI | Dioxane | 90-100 | 6-18 | 65-80 |
| Tributyl(2-thienyl)stannane | Pd₂(dba)₃, P(2-furyl)₃ | DMF | 90-100 | 12-24 | 70-88 |
Note: The yields are indicative and can vary based on the specific reaction conditions and the purity of the reagents.
Mandatory Visualizations
Stille Coupling Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow for Stille Coupling
Caption: A generalized workflow for the Stille coupling of this compound.
References
Application Notes and Protocols: Methyl 3-iodoisonicotinate in Materials Science
Introduction:
Methyl 3-iodoisonicotinate is a versatile bifunctional organic molecule with significant potential as a building block in the synthesis of advanced materials. Its structure, featuring a pyridine ring, a methyl ester group, and a reactive iodine atom, allows for its application in diverse areas of materials science, including the construction of Metal-Organic Frameworks (MOFs), the synthesis of functional polymers, and the creation of novel organic electronic materials. The pyridine nitrogen and the carboxylate group (after hydrolysis) can act as coordination sites for metal ions, forming the nodes of MOFs. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the formation of carbon-carbon bonds to construct polymeric chains or complex organic architectures. These notes provide an overview of its potential applications and detailed protocols for its use in key synthetic procedures.
Application 1: Synthesis of Metal-Organic Frameworks (MOFs)
This compound can be utilized as a ligand for the synthesis of novel Metal-Organic Frameworks. The pyridine nitrogen and the carbonyl oxygen of the ester group can coordinate to metal centers. In many cases, the methyl ester is hydrolyzed in-situ or pre-hydrolyzed to the corresponding carboxylate to form stronger coordination bonds with metal clusters. The presence of the iodine atom offers a site for post-synthetic modification of the MOF, allowing for the introduction of additional functionalities.
Experimental Protocol: Synthesis of a Hypothetical Zinc-based MOF (Zn-MI-MOF)
This protocol describes a hypothetical solvothermal synthesis of a zinc-based MOF using this compound as the organic linker.
-
Ligand Solution Preparation: Dissolve this compound (0.263 g, 1.0 mmol) in 10 mL of N,N-Dimethylformamide (DMF).
-
Metal Salt Solution Preparation: Dissolve Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (0.297 g, 1.0 mmol) in 10 mL of DMF.
-
Reaction Mixture: In a 20 mL scintillation vial, combine the ligand solution and the metal salt solution.
-
Additive: Add 0.1 mL of nitric acid to the reaction mixture to aid in crystal formation.
-
Solvothermal Synthesis: Seal the vial and place it in a programmable oven. Heat the mixture to 120°C over 2 hours and hold at this temperature for 24 hours.
-
Cooling: Allow the oven to cool to room temperature over 12 hours.
-
Product Isolation: Colorless crystals of the hypothetical Zn-MI-MOF should form. Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Activation: Exchange the solvent with methanol for 3 days, replacing the methanol daily. Activate the MOF by heating under vacuum at 150°C for 12 hours to remove residual solvent.
Data Presentation: Hypothetical Properties of Zn-MI-MOF
| Property | Value |
| Formula | Zn₂(C₇H₅INO₂)₂(DMF) |
| Crystal System | Orthorhombic |
| Space Group | Pnna |
| BET Surface Area | 1200 m²/g |
| Pore Volume | 0.55 cm³/g |
| Thermal Stability (TGA) | Stable up to 350°C |
Experimental Workflow for MOF Synthesis
Application 2: Synthesis of Conjugated Polymers via Suzuki Coupling
The carbon-iodine bond in this compound is an excellent handle for palladium-catalyzed Suzuki cross-coupling reactions. This allows for the polymerization with diboronic acids or their esters to form conjugated polymers. Such polymers containing pyridine units are of interest for applications in organic electronics, sensing, and catalysis due to their unique electronic and coordination properties.
Experimental Protocol: Synthesis of a Phenyl-Pyridine Copolymer
This protocol describes a hypothetical synthesis of an alternating copolymer of a pyridine unit (from this compound) and a phenylene unit.
-
Reactant Mixture: To a Schlenk flask, add this compound (0.263 g, 1.0 mmol), 1,4-phenylenediboronic acid (0.166 g, 1.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.035 g, 0.03 mmol).
-
Solvent and Base: Add 10 mL of degassed toluene and 5 mL of a degassed 2 M aqueous solution of sodium carbonate (Na₂CO₃).
-
Reaction Conditions: Place the flask under an inert atmosphere (e.g., argon or nitrogen). Heat the mixture to 90°C and stir vigorously for 48 hours.
-
Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into 100 mL of methanol. The polymer will precipitate.
-
Purification: Filter the precipitate and wash with water and methanol to remove residual catalyst and salts. Further purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.
-
Product Isolation: Evaporate the chloroform fraction to obtain the purified polymer. Dry the polymer under vacuum at 60°C for 24 hours.
Data Presentation: Hypothetical Polymer Properties
| Property | Value |
| Number-Average Molecular Weight (Mn) | 15,000 g/mol |
| Polydispersity Index (PDI) | 1.8 |
| Glass Transition Temperature (Tg) | 160°C |
| Decomposition Temperature (Td) | 400°C (5% weight loss) |
| UV-Vis Absorption (in CHCl₃) | λ_max = 350 nm |
| Fluorescence Emission (in CHCl₃) | λ_em = 420 nm |
Experimental Workflow for Suzuki Polymerization
Application 3: Synthesis of Functional Organic Materials via Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons (like that of this compound) and sp-hybridized carbons of terminal alkynes. This reaction can be used to synthesize molecules with extended π-conjugation, which are valuable in the field of organic electronics for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Experimental Protocol: Synthesis of a Pyridinyl-Alkyne Derivative
This protocol outlines a hypothetical Sonogashira coupling of this compound with phenylacetylene.
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Reaction Setup: In a Schlenk tube, combine this compound (0.263 g, 1.0 mmol), Phenylacetylene (0.123 g, 1.2 mmol), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.014 g, 0.02 mmol), and Copper(I) iodide (CuI) (0.004 g, 0.02 mmol).
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Solvent and Base: Add 10 mL of degassed tetrahydrofuran (THF) and 2 mL of degassed triethylamine (TEA).
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Reaction Conditions: Stir the mixture under an inert atmosphere (argon or nitrogen) at room temperature for 12 hours.
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Workup: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
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Product Isolation: Combine the fractions containing the product and evaporate the solvent to yield the pure pyridinyl-alkyne derivative.
Data Presentation: Hypothetical Product Characterization
| Property | Value |
| Product Name | Methyl 3-(phenylethynyl)isonicotinate |
| Appearance | Pale yellow solid |
| Yield | 85% |
| Melting Point | 110-112°C |
| ¹H NMR (CDCl₃, δ) | 8.75 (s, 1H), 8.60 (d, 1H), 7.80 (d, 1H), 7.60-7.55 (m, 2H), 7.40-7.35 (m, 3H), 3.95 (s, 3H) |
| ¹³C NMR (CDCl₃, δ) | 165.2, 152.1, 150.5, 138.0, 131.8, 129.5, 128.6, 122.5, 118.9, 92.5, 86.8, 52.8 |
Experimental Workflow for Sonogashira Coupling
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions for Methyl 3-iodoisonicotinate
Welcome to the technical support center for optimizing cross-coupling reactions with Methyl 3-iodoisonicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for common palladium-catalyzed coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my coupling reaction with this compound?
A1: Low yields with this compound can stem from several factors. The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its catalytic activity. As an electron-deficient substrate, while oxidative addition should be facile, other steps in the catalytic cycle might be problematic. Ensure your catalyst is active, the base is appropriate, and the reaction conditions are optimized. For challenging substrates like this, screening different ligands, bases, and solvents is often necessary.
Q2: What are the most common side reactions I should be aware of?
A2: The most common side reactions include:
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Homocoupling: Dimerization of your coupling partner (e.g., boronic acid in Suzuki coupling or terminal alkyne in Sonogashira coupling). This is often promoted by the presence of oxygen or Pd(II) species.
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Dehalogenation: Replacement of the iodine atom on this compound with a hydrogen atom. This can be caused by certain bases or impurities.
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Protodeboronation (Suzuki Coupling): Cleavage of the carbon-boron bond of the boronic acid, which consumes your coupling partner. This can be catalyzed by the base or palladium catalyst, especially in the presence of water.
Q3: How can I minimize the formation of palladium black in my reaction?
A3: The formation of palladium black indicates catalyst decomposition and loss of activity. To minimize this, you can:
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Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).
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Use a ligand that effectively stabilizes the Pd(0) species. Bulky, electron-rich phosphine ligands are often effective.
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Avoid excessively high temperatures.
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Ensure the purity of all reagents and solvents.
Q4: Is it necessary to protect the pyridine nitrogen of this compound?
A4: While the pyridine nitrogen can interfere with the catalyst, N-protection is not always necessary and can sometimes be detrimental. Many successful cross-coupling reactions are performed on unprotected pyridines. It is recommended to first attempt the reaction without a protecting group. If catalyst inhibition is suspected, then N-oxide formation or coordination with a Lewis acid could be explored.
Suzuki Coupling: Troubleshooting and Optimization
Q5: My Suzuki coupling of this compound is not working. What should I check first?
A5: For a failing Suzuki coupling, systematically check the following:
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Catalyst and Ligand: Ensure your palladium source and ligand are of good quality and stored correctly. For electron-deficient substrates, consider using more electron-rich and bulky ligands like XPhos, SPhos, or dppf.
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Base: The base is crucial for the transmetalation step. If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as Cs₂CO₃ or K₃PO₄. The solubility of the base is also important; the addition of water to solvents like dioxane or THF can be beneficial.
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Solvent: Ensure your solvent is anhydrous (if required by the specific protocol) and thoroughly degassed. Common solvents include dioxane, THF, and toluene.
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Boronic Acid/Ester Quality: Impurities in your boronic acid or ester can poison the catalyst. Using a more stable boronic ester (e.g., a pinacol ester) can sometimes prevent decomposition.
Table 1: Representative Conditions for Suzuki Coupling of Aryl Iodides
| Parameter | Condition | Notes |
| Aryl Halide | This compound | 1.0 equiv |
| Boronic Acid | Arylboronic Acid | 1.1 - 1.5 equiv |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | 1 - 5 mol% |
| Ligand | (if using PdCl₂) | 1.1 - 1.2 equiv relative to Pd |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | 2.0 - 3.0 equiv |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Degassed |
| Temperature | 80 - 110 °C | |
| Reaction Time | 2 - 24 h | Monitor by TLC or LC-MS |
| Yield | Variable | Highly dependent on substrates and specific conditions |
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
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To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
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Evacuate and backfill the flask with argon three times.
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Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
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Add degassed 1,4-dioxane (8 mL) and water (2 mL).
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Heat the reaction mixture to 90 °C and stir for 12 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
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Wash with water (2 x 10 mL) and brine (10 mL).
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Suzuki Coupling Experimental Workflow
Sonogashira Coupling: Troubleshooting and Optimization
Q6: I am observing significant homocoupling of my alkyne in a Sonogashira reaction. How can I prevent this?
A6: Alkyne homocoupling (Glaser coupling) is a common side reaction, particularly when using a copper co-catalyst. To minimize it:
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Use Copper-Free Conditions: Several protocols exist that eliminate the need for a copper co-catalyst, which is the primary promoter of Glaser coupling.
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Thoroughly Degas: Oxygen promotes oxidative homocoupling. Ensure all solvents and the reaction mixture are rigorously degassed.
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Slow Addition of Alkyne: In some cases, adding the alkyne slowly via syringe pump can maintain a low concentration, disfavoring the bimolecular homocoupling reaction.
Table 2: Representative Conditions for Sonogashira Coupling of Aryl Iodides
| Parameter | Condition | Notes |
| Aryl Halide | This compound | 1.0 equiv |
| Terminal Alkyne | Phenylacetylene | 1.2 - 2.0 equiv |
| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | 1 - 5 mol% |
| Copper Co-catalyst | CuI | 1 - 10 mol% (can be omitted) |
| Base | Et₃N or DIPEA | 2.0 - 5.0 equiv or as solvent |
| Solvent | THF, DMF, or Toluene | Degassed |
| Temperature | Room Temperature to 100 °C | |
| Reaction Time | 1 - 12 h | Monitor by TLC or LC-MS |
| Yield | Variable | Highly dependent on substrates and specific conditions |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
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To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
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Evacuate and backfill the flask with argon three times.
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Add degassed THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv).
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Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise.
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Stir the reaction mixture at room temperature for 8 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Sonogashira Catalytic Cycles
Buchwald-Hartwig Amination: Troubleshooting and Optimization
Q7: My Buchwald-Hartwig amination of this compound is sluggish. How can I improve the reaction rate?
A7: Sluggish Buchwald-Hartwig reactions can often be improved by:
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Ligand Choice: The choice of ligand is critical. For heteroaryl halides, bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos, DavePhos, BrettPhos) are often superior.
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Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. Ensure the base is fresh and handled under inert conditions.
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Temperature: Increasing the reaction temperature can improve the rate, but be mindful of potential substrate or product decomposition.
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Catalyst Pre-activation: Using a pre-formed palladium(0) source or a precatalyst can sometimes be more effective than generating the active catalyst in situ.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Iodides
| Parameter | Condition | Notes |
| Aryl Halide | This compound | 1.0 equiv |
| Amine | Primary or Secondary Amine | 1.1 - 1.5 equiv |
| Palladium Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1 - 5 mol% |
| Ligand | Xantphos, XPhos, or RuPhos | 1.1 - 2.0 equiv relative to Pd |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ | 1.2 - 2.0 equiv |
| Solvent | Toluene or Dioxane | Anhydrous, degassed |
| Temperature | 80 - 120 °C | |
| Reaction Time | 4 - 24 h | Monitor by TLC or LC-MS |
| Yield | Variable | Highly dependent on substrates and specific conditions |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
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To a dry Schlenk tube, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), Xantphos (0.06 mmol, 6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
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Evacuate and backfill the tube with argon three times.
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Add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous, degassed toluene (5 mL).
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Add morpholine (1.2 mmol, 1.2 equiv).
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Seal the tube and heat the reaction mixture to 100 °C for 18 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
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Filter through a pad of Celite and wash with ethyl acetate.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Troubleshooting Logic
Technical Support Center: Purification of Methyl 3-iodoisonicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-iodoisonicotinate. The following information is designed to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The primary methods for purifying this compound and related pyridine derivatives are:
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Column Chromatography: This is a highly versatile technique for separating the target compound from impurities. Due to the basic nature of the pyridine ring, specific considerations for the stationary and mobile phases are necessary to prevent issues like peak tailing.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
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Acid-Base Extraction: The basicity of the pyridine nitrogen allows for purification through acidic washes. The compound can be protonated and extracted into an aqueous layer, separating it from non-basic impurities. It can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]
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Distillation: For volatile derivatives, distillation can be an effective purification method.[1]
Q2: What are the likely impurities I might encounter during the synthesis of this compound?
The potential impurities depend on the synthetic route. Common routes include the direct iodination of methyl isonicotinate or a Sandmeyer reaction of methyl 3-aminoisonicotinate. Potential impurities include:
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Unreacted Starting Materials: Residual methyl isonicotinate or methyl 3-aminoisonicotinate.
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Regioisomers: Iodination at other positions of the pyridine ring (e.g., 2- or 5-position) can occur, leading to isomeric impurities.
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Di-iodinated Products: Over-iodination can lead to the formation of di-iodinated species.
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Hydrolysis Product: Hydrolysis of the methyl ester to 3-iodoisonicotinic acid can occur, especially under acidic or basic conditions.
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Byproducts from the Iodinating Agent: Impurities derived from the specific iodinating reagent used.
Q3: My iodinated product seems to be unstable during column chromatography. What can I do?
Some iodinated compounds can be sensitive to the stationary phase.[2] It is advisable to assess the stability of your compound on different stationary phases before performing a large-scale purification. A small-scale test can be conducted by exposing a sample of the crude product to a slurry of the stationary phase (e.g., silica gel, alumina) and monitoring for degradation by TLC or NMR.[2] If instability is observed, consider using a less acidic or deactivated stationary phase, such as neutral alumina or end-capped silica gel.[2]
Troubleshooting Guides
Column Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica gel surface. | 1. Add a competing base: Add a small amount of a base like triethylamine (e.g., 0.1-1%) to the eluent to block the active silanol sites.[1] 2. Use a different stationary phase: Consider using neutral alumina or a polymer-based column. 3. Adjust mobile phase pH: For reverse-phase chromatography, lowering the mobile phase pH can protonate the pyridine, potentially improving peak shape, but be mindful of the stability of your compound and the column. |
| Poor Separation of Isomers | Insufficient resolution between regioisomers with similar polarities. | 1. Optimize the solvent system: Experiment with different solvent systems and gradients. A less polar solvent system might improve separation. 2. Change the stationary phase: Switching from silica gel to a different stationary phase (e.g., a cyano or phenyl column in HPLC) can alter selectivity. 3. Decrease particle size: Using a column with smaller particles can increase efficiency, but may require higher pressure. |
| Low Recovery | The compound may be irreversibly adsorbed onto the column or may have degraded. | 1. Assess compound stability: As mentioned in the FAQs, test the stability of your compound on the chosen stationary phase. 2. Deactivate the stationary phase: Flush the column with a solvent system containing triethylamine before loading your sample.[3] 3. Load the sample carefully: Ensure the sample is fully dissolved in a minimal amount of solvent before loading. If solubility is low, consider adsorbing the sample onto a small amount of silica gel and loading it as a solid.[3] |
Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Product Oiling Out | The boiling point of the solvent is higher than the melting point of the solute, or the solute is too soluble. | 1. Lower the temperature: Ensure the dissolution is done at the lowest possible temperature that allows for complete dissolution. 2. Change the solvent system: Use a solvent with a lower boiling point or a co-solvent system to decrease solubility. |
| No Crystal Formation | The solution is too dilute, or nucleation is inhibited. | 1. Concentrate the solution: Slowly evaporate some of the solvent. 2. Induce crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface, or add a seed crystal of the pure product. 3. Cool the solution slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. |
| Impure Crystals | Impurities are co-crystallizing with the product. | 1. Wash the crystals: After filtration, wash the crystals with a small amount of cold, fresh solvent. 2. Perform a second recrystallization: If the purity is still low, a second recrystallization may be necessary. |
Experimental Protocols
Protocol 1: Column Chromatography of this compound
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TLC Analysis:
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Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate.
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The ideal Rf value for the product should be between 0.2 and 0.4.
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Column Preparation:
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Prepare a slurry of silica gel in the chosen eluent.
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Pack the column with the slurry, ensuring there are no air bubbles or cracks.
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Add a layer of sand on top of the silica gel.
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Sample Loading:
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Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
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Alternatively, for less soluble products, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[3]
-
-
Elution and Fraction Collection:
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Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary for difficult separations.
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Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
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Product Isolation:
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Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
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Protocol 2: Recrystallization of this compound
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Solvent Selection:
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Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
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Dissolution:
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Place the crude solid in an Erlenmeyer flask.
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Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
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Cooling and Crystallization:
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Allow the solution to cool slowly to room temperature.
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Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
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Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals in a vacuum oven or air dry them.
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Data Presentation
Table 1: Column Chromatography Purification Summary
| Run ID | Crude Mass (g) | Stationary Phase | Eluent System | Pure Product Mass (g) | Yield (%) | Purity (by HPLC/NMR) | Notes |
Table 2: Recrystallization Purification Summary
| Run ID | Crude Mass (g) | Recrystallization Solvent(s) | Solvent Volume (mL) | Pure Product Mass (g) | Yield (%) | Purity (by HPLC/NMR) | Notes |
Visualizations
Caption: A workflow for troubleshooting the purification of this compound.
Caption: A logical diagram illustrating impurity removal via acid-base extraction.
References
- 1. Buy this compound | 188677-49-8 [smolecule.com]
- 2. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
common side reactions and byproducts with Methyl 3-iodoisonicotinate
Welcome to the technical support center for Methyl 3-iodoisonicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercially available this compound?
A1: Common impurities can include residual starting materials from its synthesis, such as 3-aminoisonicotinic acid or its methyl ester, and byproducts from the iodination reaction. It is also possible to have small amounts of the corresponding constitutional isomer, Methyl 2-iodoisonicotinate. Hydrolysis of the ester can lead to the presence of 3-iodoisonicotinic acid, especially if the compound has been stored for extended periods or exposed to moisture.
Q2: My this compound appears discolored. Is it still usable?
A2: Discoloration (typically a yellow or brownish tint) can indicate the presence of trace impurities or degradation products. While it may still be usable for some applications, for sensitive cross-coupling reactions, it is advisable to purify the material before use. Purification can often be achieved by recrystallization or column chromatography.
Q3: I am observing a significant amount of a dehalogenated byproduct (Methyl isonicotinate) in my cross-coupling reaction. What is the likely cause?
A3: Dehalogenation, the replacement of the iodine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2] This can be caused by several factors, including the presence of reducing agents in the reaction mixture (e.g., certain bases or additives), elevated temperatures, or a non-optimal catalyst/ligand system. For instance, in Suzuki reactions, the presence of water and the nature of the base can influence the extent of dehalogenation.
Q4: In my Sonogashira coupling, I am seeing a significant amount of a homocoupled alkyne byproduct. How can I minimize this?
A4: The homocoupling of terminal alkynes (Glaser coupling) is a well-known side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.[3][4][5] To minimize this, it is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon). Using a copper-free Sonogashira protocol is another effective strategy.[5]
Q5: My Buchwald-Hartwig amination is giving low yields. What are some common reasons for this?
A5: Low yields in Buchwald-Hartwig amination can be attributed to several factors. The choice of base is critical, as it must be strong enough to deprotonate the amine but not so strong as to cause decomposition of the starting material or product. Catalyst deactivation is another common issue. The ligand choice is also crucial for achieving high yields, with bulky, electron-rich phosphine ligands often being most effective.[6] Additionally, for iodo-substituted substrates, the formation of unreactive palladium-iodide dimers can sometimes inhibit the catalytic cycle.[7]
Troubleshooting Guides
General Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | - Inactive catalyst- Incorrect reaction temperature- Poor quality of reagents or solvents- Inappropriate base or ligand | - Use a fresh batch of catalyst and ensure proper handling under an inert atmosphere.- Optimize the reaction temperature.- Use freshly distilled and degassed solvents.- Screen different bases and ligands suitable for the specific coupling reaction. |
| Formation of multiple unidentified byproducts | - Reaction temperature too high, leading to decomposition- Presence of oxygen in the reaction mixture- Side reactions with functional groups on coupling partners | - Lower the reaction temperature.- Ensure the reaction is performed under a strictly inert atmosphere.- Protect sensitive functional groups on the coupling partners if necessary. |
| Hydrolysis of the methyl ester | - Presence of water in the reaction mixture- Use of a strongly basic or acidic aqueous workup | - Use anhydrous solvents and reagents.- Perform a neutral or mildly basic aqueous workup. |
Reaction-Specific Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Significant formation of homocoupled biaryl from the boronic acid/ester | - Presence of oxygen- Inefficient transmetalation | - Thoroughly degas the reaction mixture and maintain an inert atmosphere.[8]- Ensure the base is effective for the activation of the boronic acid/ester.[9] |
| Dehalogenation of this compound | - Sub-optimal catalyst/ligand combination- Presence of reducing species | - Screen different palladium catalysts and phosphine ligands.- Use a milder base or ensure anhydrous conditions. |
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Formation of alkyne homocoupling (Glaser) product | - Presence of oxygen- High concentration of copper(I) catalyst | - Rigorously exclude oxygen by degassing and using an inert atmosphere.- Reduce the amount of copper(I) salt or use a copper-free protocol.[3][5] |
| Low yield of the desired coupled product | - Catalyst deactivation- Inefficient transmetalation | - Use a more robust palladium catalyst/ligand system.- Ensure the amine base is of high purity and used in sufficient quantity. |
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low product yield | - Inappropriate base- Catalyst inhibition by the pyridine nitrogen- Steric hindrance | - Screen different bases (e.g., NaOtBu, K3PO4, Cs2CO3).- Use a ligand that can overcome catalyst inhibition, such as a bulky biarylphosphine ligand.- Increase reaction temperature or time. |
| Formation of hydrodehalogenated arene | - β-hydride elimination from the palladium-amido intermediate | - Use a ligand that promotes reductive elimination over β-hydride elimination.[6] |
Experimental Protocols
While specific protocols should be optimized for each unique substrate combination, the following provides a general framework for the key cross-coupling reactions.
General Experimental Workflow
Visualizations
Catalytic Cycles
Troubleshooting Logic
References
- 1. researchgate.net [researchgate.net]
- 2. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. depts.washington.edu [depts.washington.edu]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Synthesis of Methyl 3-iodoisonicotinate
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 3-iodoisonicotinate and improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and effective method for synthesizing this compound is the Sandmeyer-type reaction starting from Methyl 3-aminoisonicotinate. This involves a two-step process: the diazotization of the amino group followed by displacement with an iodide salt. Direct iodination of Methyl isonicotinate is generally less effective due to the electron-deficient nature of the pyridine ring, which is further deactivated by the methyl ester group, making electrophilic substitution at the 3-position challenging.
Q2: My Sandmeyer reaction for this compound has a low yield. What are the most critical parameters to control?
A2: Low yields in this Sandmeyer reaction often stem from three critical areas:
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Diazotization Temperature: The formation of the diazonium salt is highly exothermic and the resulting salt can be unstable at elevated temperatures. It is crucial to maintain a low temperature, typically between 0 and 5 °C, during the addition of sodium nitrite.
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Acid Concentration: A sufficient excess of a strong, non-nucleophilic acid (like sulfuric acid or tetrafluoroboric acid) is necessary to fully protonate the starting amine and generate nitrous acid in situ. Inadequate acid can lead to incomplete diazotization and side reactions.
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Stability of the Diazonium Salt: Heterocyclic diazonium salts, such as the one derived from Methyl 3-aminoisonicotinate, can be less stable than their aniline counterparts. It is imperative to use the diazonium salt solution immediately after its formation and to avoid letting it warm up.
Q3: I am observing significant byproduct formation. What are the likely side reactions?
A3: Common byproducts in the Sandmeyer iodination include:
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Methyl 3-hydroxyisonicotinate: This forms if the diazonium salt reacts with water. This is more likely if the reaction mixture is allowed to warm up or if the concentration of the iodide nucleophile is too low.
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Methyl isonicotinate (Proto-deamination): This byproduct results from the replacement of the diazonium group with a hydrogen atom.
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Azo Coupling Products: If the diazotization is incomplete, the remaining free amine can couple with the newly formed diazonium salt to form colored azo compounds.
Q4: Is a copper catalyst necessary for the iodination step?
A4: While the classic Sandmeyer reaction for chlorides and bromides uses a copper(I) salt catalyst, the iodination reaction is an exception. The reaction of a diazonium salt with an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI), typically proceeds readily without the need for a copper catalyst.[1]
Q5: What are the recommended methods for purifying the final product, this compound?
A5: Purification can typically be achieved through the following methods:
-
Extraction: After quenching the reaction, the product is extracted into a suitable organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with a sodium thiosulfate solution can remove any residual iodine.
-
Column Chromatography: Silica gel column chromatography is effective for separating the desired product from non-polar byproducts and any remaining starting material.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system, such as methanol or an ethanol/water mixture, is an excellent method for achieving high purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Methyl 3-aminoisonicotinate | 1. Incomplete diazotization due to insufficient acid. 2. Sodium nitrite solution is old or degraded. 3. Temperature was too high during diazotization, leading to decomposition. | 1. Ensure at least 3 equivalents of strong acid are used. Test the acidity of the solution. 2. Use a freshly prepared solution of high-purity sodium nitrite. 3. Maintain the temperature strictly between 0-5 °C during nitrite addition using an ice/salt bath. |
| Final product is a dark, tarry substance | 1. Azo dye formation from coupling of diazonium salt with unreacted amine. 2. Polymerization or decomposition of the diazonium salt at elevated temperatures. | 1. Ensure slow, dropwise addition of the cold sodium nitrite solution to the amine solution to maintain an excess of acid and minimize the concentration of free amine. 2. Do not allow the reaction temperature to rise above 5 °C during diazotization or above room temperature during the iodide addition unless specified by an optimized protocol. |
| Significant amount of Methyl 3-hydroxyisonicotinate byproduct | 1. The diazonium salt is reacting with water instead of iodide. 2. The iodide solution was added too slowly or at too high a temperature. | 1. Use a concentrated solution of potassium iodide to maximize the iodide nucleophile concentration. 2. Add the diazonium salt solution to the iodide solution (or vice versa) promptly after formation, without letting it stand. |
| Inconsistent Yields Between Batches | 1. Variation in the quality of the starting amine. 2. Inconsistent temperature control. 3. Differences in the rate of addition of sodium nitrite. | 1. Ensure the purity of the Methyl 3-aminoisonicotinate starting material. 2. Use a reliable cooling bath (e.g., ice/salt) and monitor the internal temperature of the reaction closely. 3. Standardize the addition rate using a syringe pump or a dropping funnel with consistent drop rates. |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
Experimental Protocols
Note: The following protocol is a representative procedure for a Sandmeyer-type iodination of a heterocyclic amine and should be adapted and optimized for Methyl 3-aminoisonicotinate.
Protocol: Synthesis of this compound via Diazotization-Iodination
Materials:
-
Methyl 3-aminoisonicotinate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice
Procedure:
-
Preparation of the Amine Solution:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve Methyl 3-aminoisonicotinate (1.0 eq) in a mixture of water and concentrated sulfuric acid (3.0 eq).
-
Cool the flask in an ice/salt bath to bring the internal temperature to 0-5 °C.
-
-
Diazotization:
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution via the dropping funnel.
-
Crucially, maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition. The addition should take approximately 30-45 minutes.
-
After the addition is complete, stir the resulting solution for an additional 20 minutes at 0-5 °C. The solution should be tested with starch-iodide paper to ensure a slight excess of nitrous acid is present (a positive test turns the paper blue/black).
-
-
Iodination:
-
In a separate, larger beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of water and cool it in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the stirred potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated solution of sodium thiosulfate until the dark iodine color disappears.
-
Neutralize the mixture to a pH of ~7-8 by the careful, portion-wise addition of a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain pure this compound.
-
References
Technical Support Center: Suzuki Reactions with Methyl 3-iodoisonicotinate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving Methyl 3-iodoisonicotinate.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is my Suzuki coupling reaction with this compound resulting in a low or no product yield?
Answer:
Low or no yield with this substrate can stem from several factors, primarily related to its electron-deficient nature and the presence of the pyridine nitrogen.
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Catalyst Inactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive complexes and inhibition of the catalytic cycle.[1][2]
-
Inefficient Oxidative Addition: While the carbon-iodine bond is generally reactive, the electron-withdrawing nature of the ester and the pyridine ring can influence the oxidative addition step.[3]
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Poor Transmetalation: The transfer of the organic group from the boronic acid to the palladium center can be a rate-limiting step, particularly with electron-deficient heteroaryl compounds.[4]
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Protodeboronation of the Boronic Acid: A common side reaction where the boronic acid is replaced by a hydrogen atom, especially in the presence of water and certain bases.[4][5]
Solutions to Improve Yield:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly recommended as they can stabilize the active palladium species and prevent pyridine coordination.[6][7]
-
Catalyst Choice: Utilize pre-formed palladium catalysts or catalyst systems that are more resistant to inhibition. For challenging couplings, consider a higher catalyst loading (e.g., increasing from 1-2 mol% to 3-5 mol%).[1]
-
Base Selection: The choice of base is critical for activating the boronic acid for transmetalation.[8] Stronger, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings.[6][7]
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Solvent System: Aprotic polar solvents like dioxane, THF, and DMF are commonly used.[9] In some cases, the addition of a small amount of water can be beneficial, but it should be carefully optimized to avoid excessive protodeboronation.[9][10]
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Temperature Optimization: While many Suzuki couplings require heating (typically 80-120 °C), excessive temperatures can lead to catalyst decomposition.[9] A systematic temperature screen is recommended.
Question 2: I am observing significant byproduct formation, such as homocoupling of the boronic acid and/or deiodination of the this compound. How can I minimize these side reactions?
Answer:
-
Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is often caused by the presence of oxygen in the reaction mixture.[9]
-
Solution: Thoroughly degas all solvents and the reaction mixture. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[9] Maintain a positive pressure of an inert gas throughout the reaction. Using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can also reduce homocoupling compared to Pd(II) sources that require in-situ reduction.[9]
-
-
Deiodination (Proto-dehalogenation): The starting this compound can undergo deiodination, resulting in the formation of methyl isonicotinate.
-
Solution: Optimize the reaction conditions to favor the cross-coupling over dehalogenation. This can sometimes be achieved by lowering the reaction temperature, screening different ligands, or choosing a less aggressive base.[3]
-
-
Protodeboronation: The boronic acid coupling partner can be unstable and be replaced by a hydrogen atom.[4]
Frequently Asked Questions (FAQs)
Q1: Which is a better coupling partner for this compound: a boronic acid or a boronic ester (e.g., pinacol ester)?
A1: Boronic esters, such as pinacol esters, are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[2][4] This can be particularly advantageous when working with electron-deficient substrates or under conditions that might promote decomposition of the boronic acid. However, the use of a boronic ester may require slightly different reaction conditions to ensure efficient hydrolysis to the active boronic acid species in situ.
Q2: Can I run the Suzuki coupling of this compound under air?
A2: It is strongly discouraged. The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen.[9] The presence of oxygen can lead to catalyst deactivation and promote undesirable side reactions, most notably the homocoupling of the boronic acid.[9] For optimal and reproducible results, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Q3: What is the recommended stoichiometry of the boronic acid/ester relative to the this compound?
A3: It is common practice to use a slight excess of the boronic acid or ester, typically in the range of 1.1 to 1.5 equivalents relative to the limiting halide. This helps to drive the reaction to completion.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][11]
Data Presentation
The following tables summarize representative data for Suzuki-Miyaura couplings of iodo-pyridines with various boronic acids under different conditions. This data is intended to provide a starting point for optimization. Yields are highly substrate-dependent.
Table 1: Comparison of Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling of 2-Bromo-4-iodopyridine [12]
| Catalyst Precursor (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | 90-98 |
| PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | DMF | 90 | 12 | 88-96 |
| Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 80-92 |
Table 2: Influence of Base on Suzuki-Miyaura Coupling Yields [6][7]
| Base | Typical Solvents | General Effectiveness | Notes |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | Moderate to High | A common and cost-effective choice. |
| Cs₂CO₃ | Dioxane, DMF, Toluene | High to Excellent | Often provides good yields for challenging couplings. |
| K₃PO₄ | Dioxane, Toluene | High to Excellent | A strong, non-nucleophilic base, frequently used for difficult substrates. |
| Na₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Moderate to High | Another common and effective carbonate base. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound:
Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.
1. Reaction Setup:
-
In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%).
2. Inert Atmosphere:
-
Seal the vessel and thoroughly degas the mixture by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.
3. Solvent Addition:
-
Add the degassed solvent(s) via syringe.
4. Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
5. Monitoring:
-
Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[5][11]
6. Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
7. Purification:
-
The crude product can then be purified by column chromatography on silica gel.
Visualizations
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: A decision tree for troubleshooting failed Suzuki-Miyaura coupling reactions.
References
- 1. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
Technical Support Center: Catalyst Selection and Optimization for Methyl 3-iodoisonicotinate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Methyl 3-iodoisonicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are two primary synthetic routes for the preparation of this compound:
-
Sandmeyer Reaction: This widely used method involves the diazotization of a primary aromatic amine, followed by a displacement reaction with an iodide salt, typically catalyzed by a copper(I) salt. The precursor for this reaction is Methyl 3-aminoisonicotinate.
-
Electrophilic Iodination: This route involves the direct iodination of a pyridine ring. For substrates like Methyl isonicotinate, an activating group or specific catalytic system is often required to achieve regioselectivity and good yields.
Q2: Which catalysts are recommended for the Sandmeyer reaction route?
Copper(I) salts are the most common catalysts for the Sandmeyer reaction. Copper(I) iodide (CuI) is frequently used as both the catalyst and the iodide source.
Q3: What are the key parameters to control in the Sandmeyer reaction for this synthesis?
The Sandmeyer reaction is sensitive to several parameters that must be carefully controlled to ensure optimal yield and purity:
-
Temperature: Diazotization should be carried out at low temperatures (typically 0-5 °C) to prevent the decomposition of the diazonium salt.
-
Acidity: The reaction is performed in an acidic medium, and the concentration of the acid is crucial for the stability of the diazonium salt.
-
Purity of Starting Materials: The purity of the starting Methyl 3-aminoisonicotinate is critical for a clean reaction and high yield.
Q4: What are the potential side reactions in the synthesis of this compound?
Common side reactions include:
-
Formation of byproducts from premature decomposition of the diazonium salt.
-
Over-iodination: Introduction of more than one iodine atom onto the aromatic ring, especially in electrophilic iodination methods.
-
Formation of phenols: If water is present during the Sandmeyer reaction, it can lead to the formation of the corresponding hydroxy compound.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Diazotization | Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a freshly prepared solution of sodium nitrite. |
| Decomposition of Diazonium Salt | Use the diazonium salt immediately after its formation. Avoid exposing the reaction mixture to high temperatures or prolonged reaction times before the addition of the iodide source. |
| Inefficient Catalyst | Ensure the copper(I) salt is of high purity and not oxidized to copper(II). Consider using a freshly prepared catalyst solution. |
| Low Reactivity of Starting Material (Electrophilic Iodination) | If using an electrophilic iodination approach, consider using a stronger iodinating agent or a more effective catalyst to activate the pyridine ring. |
Formation of Impurities and Side Products
| Potential Cause | Troubleshooting Steps |
| Presence of Phenolic Byproducts | Ensure all reagents and solvents are anhydrous, particularly in the Sandmeyer reaction. |
| Over-iodination | In electrophilic iodination, carefully control the stoichiometry of the iodinating agent. Consider a milder iodinating agent or a shorter reaction time. |
| Unreacted Starting Material | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion. If the reaction stalls, a small additional charge of the limiting reagent might be necessary. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-aminoisonicotinate (Precursor)
This protocol describes the esterification of 3-aminoisonicotinic acid.
Materials:
-
3-Aminoisonicotinic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 3-aminoisonicotinic acid in methanol, slowly add concentrated sulfuric acid.
-
Reflux the mixture for an extended period (e.g., 72 hours), monitoring the reaction by TLC.
-
After completion, evaporate the methanol.
-
Dissolve the residue in water and neutralize with solid sodium carbonate until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-aminoisonicotinate.[1]
| Parameter | Value |
| Reactant Ratio (Acid:MeOH) | Typically a large excess of methanol is used as both solvent and reagent. |
| Catalyst Loading (H₂SO₄) | Catalytic amount, typically 5-10 mol%. |
| Reaction Temperature | Reflux temperature of methanol. |
| Reaction Time | Can be up to 72 hours. |
| Typical Yield | ~60%[1] |
Protocol 2: Synthesis of this compound via Sandmeyer Reaction (General Procedure)
This is a general procedure based on the principles of the Sandmeyer reaction. Optimization will be required for this specific substrate.
Materials:
-
Methyl 3-aminoisonicotinate
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI) or Copper(I) Iodide (CuI)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve Methyl 3-aminoisonicotinate in an aqueous solution of HCl or H₂SO₄ at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
-
Stir the mixture for a short period (e.g., 30 minutes) at this temperature to ensure complete diazotization.
-
In a separate flask, prepare a solution or slurry of the iodide source (KI or CuI) in water.
-
Slowly add the cold diazonium salt solution to the iodide solution. Vigorous nitrogen evolution may be observed.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Reactivity of Methyl 3-iodoisonicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-iodoisonicotinate. The following information addresses common issues related to solvent effects on the reactivity of this compound in key cross-coupling and substitution reactions.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent impact the yield of a Sonogashira coupling reaction with this compound?
A1: The solvent plays a critical role in the efficiency of Sonogashira couplings. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often effective as they can solvate the catalyst and reactants, promoting favorable interactions and enhancing reaction rates.[1] However, nonpolar solvents like 1,4-dioxane have also been shown to produce good yields.[2] In some cases, a combination of solvents, such as THF/TMP, can yield good results, although it may be less productive than DMSO/TMP.[2] The choice of solvent can be highly substrate-dependent, and screening of different solvents is often necessary to optimize the reaction.
Q2: I am observing significant homocoupling of my alkyne in a Sonogashira reaction. Can the solvent choice help minimize this?
A2: Yes, solvent choice can influence the extent of homocoupling. In some systems, organic solvents like DMF and THF have been observed to favor undesirable homocoupling, especially when a copper(I) co-catalyst is used.[1] Switching to alternative solvent systems, including ionic liquids, has been shown to suppress this side reaction.[1] Additionally, employing copper-free Sonogashira conditions can also eliminate the issue of alkyne homocoupling.[3]
Q3: What are the recommended starting solvents for a Suzuki-Miyaura coupling with this compound?
A3: A variety of solvents can be effective for Suzuki-Miyaura cross-coupling reactions. Common choices include ethereal solvents like Tetrahydrofuran (THF) and 1,4-dioxane, as well as polar aprotic solvents like DMF.[4][5] Often, aqueous mixtures of these organic solvents are used, for example, a 3:1 THF/water or a 4:1 dioxane/water mixture.[6][7] The presence of water can be beneficial, particularly for the solubility of the inorganic bases typically used.[8]
Q4: My Suzuki coupling is failing or giving low yields. What solvent-related factors should I consider for troubleshooting?
A4: If you are experiencing issues with your Suzuki coupling, consider the following solvent-related troubleshooting steps:
-
Solvent Purity and Degassing: Ensure your solvents are anhydrous and thoroughly degassed. Oxygen can deactivate the palladium catalyst, leading to reaction failure.[4][7]
-
Solvent Choice: The polarity of the solvent can be critical. While polar solvents can enhance reaction rates, in some cases, nonpolar solvents like toluene have been shown to give better yields than DMF, possibly by preventing ligand displacement from the palladium complex.[1]
-
Aqueous Mixtures: The ratio of organic solvent to water can impact the reaction rate. An increase in the aqueous phase can sometimes lead to higher conversion and yield.[6]
-
Solvent Contaminants: Traces of impurities in the solvent can poison the catalyst. Using high-purity solvents is crucial for robust and reproducible results.[6]
Q5: Which solvents are generally preferred for Buchwald-Hartwig amination of this compound?
A5: Toluene is a commonly used and effective solvent for Buchwald-Hartwig amination reactions.[9] Other solvents such as 1,4-dioxane and DMF have also been successfully employed.[9][10] More recently, "green" solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have been shown to be excellent alternatives, providing high yields.[11][12]
Q6: How do protic and aprotic solvents affect nucleophilic aromatic substitution (SNA_r) on this compound?
A6: The rate of S_NAr reactions is significantly influenced by the solvent. Dipolar aprotic solvents, such as DMSO and DMF, are generally preferred over protic solvents like alcohols. This is because aprotic solvents do not strongly solvate the nucleophile, leaving it more "naked" and reactive. Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, stabilizing it and reducing its nucleophilicity, which can slow down the reaction.[13] The transition from a protic to a dipolar aprotic solvent can lead to a large increase in the reaction rate.[13]
Troubleshooting Guides
Issue: Low Yield in Sonogashira Coupling
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent | Screen a range of solvents with varying polarities (e.g., DMSO, THF, 1,4-dioxane, toluene). | The optimal solvent can be highly dependent on the specific substrates and catalyst system.[1][2] |
| Poor Catalyst/Reactant Solubility | Choose a solvent that effectively dissolves all reaction components at the reaction temperature. | Poor solubility can lead to slow reaction rates and incomplete conversion. |
| Solvent-Induced Catalyst Deactivation | In some cases, coordinating solvents like DMF can displace ligands from the palladium complex, inhibiting the reaction.[1] Consider less coordinating solvents like toluene. | Maintaining the integrity of the active catalytic species is crucial for high yields. |
Issue: Catalyst Inactivity in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[4][7] | The active Pd(0) catalyst is sensitive to oxidation by oxygen, which leads to catalyst deactivation.[4] |
| Presence of Water (in anhydrous reactions) | Use anhydrous solvents and ensure all glassware is flame-dried. | Water can lead to unwanted side reactions such as protodeboronation of the boronic acid.[4] |
| Inappropriate Solvent Polarity | While polar solvents are often used, their ability to stabilize certain intermediates may not always be beneficial. A screen of solvents with different dielectric constants may be necessary.[14] | The role of the solvent in stabilizing transition states during the catalytic cycle is complex and can affect selectivity and rate.[14] |
Quantitative Data Summary
Table 1: Effect of Solvent on the Yield of a Copper-Free Sonogashira Coupling
| Entry | Solvent | Yield (%) |
| 1 | DMSO | 97 |
| 2 | THF | 70 |
| 3 | 1,4-Dioxane | 74 |
| 4 | NMP | 40 |
Reaction conditions: 1 (0.5 mmol), 2 (0.8 mmol), P2 (0.025 mmol, 5 mol %), base (1.0 mmol), solvent (2.5 mL), rt for 18 h under argon atmosphere. Yield was determined by LC/MS with pyrene as internal standard.[2]
Table 2: Influence of Solvent on Buchwald-Hartwig Amination Yield
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 95 |
| 2 | 1,4-Dioxane | 85 |
| 3 | p-Xylene | 88 |
| 4 | Hexane | 0 |
| 5 | Water | 0 |
Reaction conditions optimized for catalyst 1.[9]
Experimental Protocols & Workflows
General Protocol for a Sonogashira Coupling Reaction
A general experimental workflow for a copper-free Sonogashira coupling of an aryl halide with an alkyne is outlined below.
Caption: A typical experimental workflow for a copper-free Sonogashira coupling reaction.
Troubleshooting Logic for a Failing Suzuki-Miyaura Coupling
The following diagram illustrates a logical approach to troubleshooting a low-yielding or failed Suzuki-Miyaura coupling reaction, with a focus on solvent-related issues.
References
- 1. books.lucp.net [books.lucp.net]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. researchgate.net [researchgate.net]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 3-iodoisonicotinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from Methyl 3-iodoisonicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via a Sandmeyer reaction?
When this compound is synthesized from Methyl 3-aminoisonicotinate through a Sandmeyer reaction, the most probable impurities include:
-
Unreacted Starting Materials:
-
Methyl 3-aminoisonicotinate
-
Residual iodide salts (e.g., potassium iodide)
-
-
Byproducts of the Sandmeyer Reaction:
-
Methyl 3-hydroxyisonicotinate: Formed if the diazonium salt reacts with water.
-
Azo compounds: Formed by the coupling of the diazonium salt with other aromatic species.
-
Deamination product: Methyl isonicotinate, resulting from the replacement of the diazonium group with a hydrogen atom.
-
-
Residual Reagents and Solvents:
-
Acids used for diazotization (e.g., sulfuric acid, hydrochloric acid).
-
Organic solvents used in the reaction or workup.
-
Q2: What is the initial step I should take to purify my crude this compound?
An initial workup procedure is crucial to remove the bulk of inorganic impurities and acidic residues. This typically involves:
-
Quenching the reaction mixture with a reducing agent like sodium thiosulfate to remove any unreacted iodine.
-
Neutralizing the acidic solution with a base, such as sodium bicarbonate or sodium carbonate, until the pH is neutral or slightly basic.
-
Extracting the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing the organic layer with brine and drying it over an anhydrous salt (e.g., sodium sulfate, magnesium sulfate).
Q3: Which purification techniques are most effective for removing the identified impurities?
The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods are:
-
Recrystallization: Excellent for removing small amounts of impurities from a solid product.
-
Column Chromatography: Highly effective for separating the desired product from byproducts with different polarities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | The solution is not saturated; too much solvent was used. | Evaporate some of the solvent to increase the concentration of the product and then try cooling again. |
| The product is highly soluble in the chosen solvent even at low temperatures. | Try a different solvent or a solvent system (a mixture of a good solvent and a poor solvent). | |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the product. | Use a lower-boiling point solvent. |
| The rate of cooling is too fast. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| High concentration of impurities. | Purify the crude product by another method, such as column chromatography, before recrystallization. | |
| Low recovery of the purified product. | The product is significantly soluble in the cold recrystallization solvent. | Use a minimal amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use this method with caution as it can also adsorb the desired product. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities (overlapping peaks/bands). | Inappropriate mobile phase polarity. | Optimize the mobile phase. If the compounds are eluting too quickly, decrease the polarity of the eluent. If they are eluting too slowly or not at all, increase the polarity. |
| The column was not packed properly, leading to channeling. | Ensure the stationary phase is packed uniformly without any air bubbles or cracks. | |
| The sample was overloaded on the column. | Use a smaller amount of the crude product or a larger column. | |
| Product elutes with the solvent front. | The mobile phase is too polar. | Start with a less polar mobile phase and gradually increase the polarity (gradient elution). |
| Product does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. In extreme cases, a small amount of a very polar solvent like methanol may be needed. |
| Cracking of the silica gel bed. | The column ran dry. | Never let the solvent level drop below the top of the stationary phase. |
| Heat generated from the adsorption of the solvent onto the stationary phase. | Pack the column using a slurry method and ensure it is properly equilibrated before loading the sample. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) to find a suitable solvent or solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common system to try is a mixture of ethyl acetate and hexanes.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Protocol 2: Column Chromatography of this compound
-
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is commonly used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate) is typically effective. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product.
-
-
Column Packing:
-
Dry Packing: Fill the column with dry silica gel and then gently tap the column to ensure even packing. Add the mobile phase and flush it through until the silica gel is fully wetted and settled.
-
Slurry Packing: Prepare a slurry of the silica gel in the mobile phase and pour it into the column. Allow the silica to settle, ensuring a uniform bed.
-
-
Sample Loading:
-
Dry Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent. Carefully add the resulting powder to the top of the column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the column.
-
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The elution can be done isocratically (with a constant mobile phase composition) or with a gradient (gradually increasing the polarity of the mobile phase).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Purity Assessment Data
The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: HPLC Purity Analysis
| Sample | Retention Time (min) | Peak Area (%) | Identity |
| Crude Product | 3.5 | 5.2 | Methyl 3-aminoisonicotinate |
| 5.8 | 85.3 | This compound | |
| 7.2 | 4.1 | Methyl 3-hydroxyisonicotinate | |
| 9.1 | 5.4 | Other byproducts | |
| After Recrystallization | 5.8 | 98.5 | This compound |
| After Column Chromatography | 5.8 | >99.5 | This compound |
Note: HPLC conditions (column, mobile phase, flow rate, detection wavelength) will need to be optimized for specific instrumentation and impurity profiles.
Table 2: ¹H NMR Chemical Shift Data for Identification
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | H-2 | ~8.9 | s |
| H-5 | ~8.6 | d | |
| H-6 | ~7.9 | d | |
| -OCH₃ | ~3.9 | s | |
| Methyl 3-aminoisonicotinate | H-2 | ~8.1 | s |
| H-5 | ~7.8 | d | |
| H-6 | ~7.2 | d | |
| -NH₂ | ~5.5 | br s | |
| -OCH₃ | ~3.8 | s | |
| Methyl 3-hydroxyisonicotinate | H-2 | ~8.2 | s |
| H-5 | ~7.9 | d | |
| H-6 | ~7.3 | d | |
| -OH | variable | br s | |
| -OCH₃ | ~3.8 | s |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
Caption: Simplified reaction scheme for the synthesis of this compound.
Validation & Comparative
comparing reactivity of Methyl 3-iodoisonicotinate vs Methyl 3-bromoisonicotinate
A comparative analysis of the reactivity of two key halogenated pyridine intermediates, Methyl 3-iodoisonicotinate and Methyl 3-bromoisonicotinate, is presented for researchers, scientists, and professionals in drug development. This guide focuses on their performance in common palladium-catalyzed cross-coupling reactions, providing a data-driven overview to inform substrate selection in synthetic chemistry.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, is largely governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energy decreases down the halogen group, leading to a general reactivity trend of C-I > C-Br > C-Cl. Consequently, aryl iodides are typically more reactive than their bromide counterparts, undergoing oxidative addition to the palladium(0) catalyst at a faster rate and often under milder conditions.
This compound, with its weaker carbon-iodine bond (approx. 213-240 kJ/mol), is generally more reactive than Methyl 3-bromoisonicotinate, which possesses a stronger carbon-bromine bond (approx. 276-285 kJ/mol).[1][2] This enhanced reactivity often translates to higher yields, shorter reaction times, and lower reaction temperatures for the iodo-compound.[3] For instance, in Sonogashira couplings, aryl iodides can often react at room temperature, whereas aryl bromides may require heating.[3] Similarly, in Suzuki-Miyaura reactions, the oxidative addition of the aryl iodide to the palladium catalyst is more facile.
Comparative Data in Suzuki-Miyaura Coupling
The following table summarizes typical, representative conditions and outcomes for the Suzuki-Miyaura cross-coupling of this compound and Methyl 3-bromoisonicotinate with phenylboronic acid. These values are based on established reactivity principles rather than a single head-to-head experimental study.
| Parameter | This compound | Methyl 3-bromoisonicotinate | Citation(s) |
| Substrate | This compound | Methyl 3-bromoisonicotinate | |
| Reagent | Phenylboronic Acid | Phenylboronic Acid | |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd(PPh₃)₄ (2-5 mol%) | |
| Base | Na₂CO₃ (2 M aq.) | Na₂CO₃ (2 M aq.) | [3] |
| Solvent | 1,4-Dioxane or Toluene/H₂O | 1,4-Dioxane or Toluene/H₂O | [3] |
| Temperature | 60-80 °C | 80-100 °C | [3] |
| Reaction Time | 2-6 hours | 8-24 hours | |
| Typical Yield | > 90% | 75-85% |
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a detailed methodology for the Suzuki-Miyaura cross-coupling of a methyl 3-haloisonicotinate with phenylboronic acid.
Materials:
-
Methyl 3-haloisonicotinate (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 2.0 eq)
-
1,4-Dioxane (or Toluene), anhydrous
-
Water, degassed
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
To an oven-dried Schlenk flask or reaction vial, add the Methyl 3-haloisonicotinate (1.0 eq), phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ catalyst (0.03 eq).
-
Seal the vessel with a septum or cap and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.[3]
-
Add anhydrous 1,4-dioxane (or toluene) via syringe to dissolve the reagents.
-
Add the 2.0 M aqueous solution of sodium carbonate via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80°C for the iodo-compound, 100°C for the bromo-compound) using a preheated oil bath or heating mantle.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired methyl 3-phenylisonicotinate.[3]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction described in the protocol.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity order for nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings can be F > Cl > Br > I. This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom. However, the leaving group ability (I > Br > Cl > F) becomes more important in the second step (expulsion of the halide). The overall reactivity depends on which step is rate-limiting. For 3-halopyridines, the pyridine nitrogen withdraws electron density, activating the ring for nucleophilic attack, particularly at the 2- and 4-positions. Therefore, the reactivity comparison between this compound and Methyl 3-bromoisonicotinate in SNAr reactions is less straightforward and highly dependent on the specific nucleophile and reaction conditions.
References
analytical methods for the characterization of Methyl 3-iodoisonicotinate derivatives
A comprehensive guide to the analytical characterization of Methyl 3-iodoisonicotinate derivatives, designed for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of key analytical techniques, supported by experimental data and detailed protocols.
Introduction
This compound and its derivatives are significant compounds in medicinal chemistry and material science. Their comprehensive characterization is crucial for ensuring purity, determining structure, and understanding their chemical properties. This guide compares the most common and effective analytical methods for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy.
General Characterization Workflow
The characterization of a novel this compound derivative typically follows a structured workflow. The following diagram illustrates the logical progression from synthesis to complete structural elucidation and purity assessment.
Comparison of Analytical Methods
The selection of an analytical method is contingent on the specific information required. The following table provides a comparative summary of the primary techniques used in the characterization of this compound derivatives.
| Analytical Technique | Information Provided | Advantages | Limitations | Typical Application |
| ¹H and ¹³C NMR | Detailed structural information, including connectivity of atoms, chemical environment of protons and carbons, and stereochemistry.[1][2] | Non-destructive, provides unambiguous structure determination, quantitative.[2] | Requires relatively pure sample (>95%), lower sensitivity compared to MS, can be complex to interpret for large molecules. | Primary method for structural elucidation of the core molecule and its derivatives. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS), and fragmentation patterns for structural clues.[3][4][5] | High sensitivity (picomole to femtomole range), provides accurate molecular weight, compatible with chromatography (LC-MS, GC-MS).[3][4] | Isomers may not be distinguishable, fragmentation can be complex, ionization method dependent.[4] | Confirmation of molecular weight and formula, identification of impurities and byproducts. |
| HPLC | Purity assessment, quantification of components in a mixture, separation of isomers.[6][7][8][9] | High resolution and sensitivity, applicable to a wide range of compounds, quantitative.[8][10] | Requires method development for new compounds, can be destructive, may require reference standards for identification. | Determination of product purity, monitoring reaction progress, and isolating individual components. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule (e.g., C=O, C-O, C-I, aromatic C-H).[11][12][13] | Fast, non-destructive, provides a molecular "fingerprint".[13] | Provides limited structural information, not suitable for complex mixtures, spectra can be broad. | Quick verification of the presence of key functional groups post-synthesis. |
| X-ray Crystallography | Absolute three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.[14][15][16] | Provides definitive structural proof.[15][16] | Requires a suitable single crystal, which can be difficult to obtain.[16] | Unambiguous determination of the solid-state structure of the final product or key intermediates. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information about a this compound derivative.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[17]
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[18]
-
¹H NMR Acquisition:
-
Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Proton decoupling is typically used to simplify the spectrum.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Interpretation: Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.[17]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of a this compound derivative.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization Method: Choose an appropriate ionization technique.
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Often provides extensive fragmentation.[3]
-
Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile. Typically shows the molecular ion peak [M+H]⁺ or [M+Na]⁺.
-
-
Mass Analysis: The ions are separated in a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural insights.[4][5]
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of a synthesized this compound derivative.
Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase, which typically consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile, methanol).[8] The composition can be isocratic (constant) or a gradient (varied over time).[8]
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used for pyridine derivatives.[6]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[8]
-
Injection Volume: Inject 5-20 µL of the sample solution.[8]
-
Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm or 275 nm).[8]
-
-
Data Analysis: The purity of the sample is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for selecting the appropriate analytical technique based on the research question.
References
- 1. rsc.org [rsc.org]
- 2. Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uni-saarland.de [uni-saarland.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. benchchem.com [benchchem.com]
- 9. helixchrom.com [helixchrom.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ISONICOTINIC ACID ALLYL ESTER(25635-24-9) IR Spectrum [m.chemicalbook.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Crystal Structure of the Biocide Methylisothiazolinone | MDPI [mdpi.com]
- 17. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. rsc.org [rsc.org]
A Comparative Guide to the Synthesis of Methyl 3-iodoisonicotinate for Researchers
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Methyl 3-iodoisonicotinate, a valuable building block in medicinal chemistry, can be synthesized through several routes. This guide provides a comparative analysis of two prominent methods: the esterification of 3-iodoisonicotinic acid and the Sandmeyer reaction of methyl 3-aminoisonicotinate. We present detailed experimental protocols, a quantitative comparison of the routes, and visual diagrams of the synthetic pathways to aid in selecting the most suitable method for your research needs.
Comparison of Synthetic Routes
The choice of synthetic route to this compound depends on factors such as the availability of starting materials, desired yield, and reaction conditions. Below is a summary of the key quantitative data for two viable methods.
| Parameter | Route 1: Esterification | Route 2: Sandmeyer Reaction |
| Starting Material | 3-Iodoisonicotinic acid | Methyl 3-aminoisonicotinate |
| Key Reagents | Methanol, Sulfuric Acid | Sodium Nitrite, Sulfuric Acid, Potassium Iodide |
| Reaction Steps | 1 | 2 (Diazotization, Iodination) |
| Reported Yield | ~90% (estimated) | ~75%[1] |
| Reaction Temperature | Reflux (approx. 65°C) | 0°C to room temperature |
| Purification Method | Extraction, Distillation | Extraction, Chromatography |
Synthetic Route Diagrams
To visually represent the chemical transformations, the following diagrams illustrate the two synthetic pathways.
References
¹H and ¹³C NMR Analysis of Methyl 3-iodoisonicotinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 3-iodoisonicotinate. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide presents a detailed prediction of the ¹H and ¹³C NMR spectra based on established principles of NMR spectroscopy and comparative data from structurally related compounds. This analysis is intended to assist researchers in the identification, characterization, and quality control of this compound.
Experimental Protocol
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra, suitable for the analysis of this compound.
Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆). The choice of solvent can affect chemical shifts.
-
Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shift scale (δ = 0.00 ppm).
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean 5 mm NMR tube.
-
Degassing (Optional): For high-resolution experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using several freeze-pump-thaw cycles.
NMR Spectrometer Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz or higher | 100 MHz or higher |
| Solvent | CDCl₃ (or DMSO-d₆) | CDCl₃ (or DMSO-d₆) |
| Temperature | 298 K | 298 K |
| Pulse Program | Standard single-pulse | Proton-decoupled |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-5 seconds | 2-5 seconds |
| Number of Scans | 16-64 | 1024 or more |
Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the protons.
-
Peak Picking: Identify and list the chemical shifts of all peaks.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of a chemical compound like this compound.
Caption: Logical workflow for NMR analysis.
¹H NMR and ¹³C NMR Data
The following tables summarize the predicted ¹H NMR and ¹³C NMR data for this compound and provide a comparison with the experimental data for the related compound, Methyl isonicotinate. The predictions are based on the additive effects of substituents on the pyridine ring. The iodine atom at the 3-position is expected to have a significant deshielding effect on the adjacent protons and carbons.
¹H NMR Data (Predicted for this compound vs. Experimental for Methyl isonicotinate)
| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | H-2 | ~ 8.8 - 9.0 | s | - |
| H-5 | ~ 7.8 - 8.0 | d | ~ 5 | |
| H-6 | ~ 8.6 - 8.8 | d | ~ 5 | |
| -OCH₃ | ~ 3.9 - 4.0 | s | - | |
| Methyl isonicotinate (Experimental) | H-2, H-6 | 8.78 | d | 6.0 |
| H-3, H-5 | 7.82 | d | 6.0 | |
| -OCH₃ | 3.95 | s | - |
¹³C NMR Data (Predicted for this compound vs. Experimental for Methyl isonicotinate)
| Compound | Carbon | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound (Predicted) | C-2 | ~ 152 - 155 |
| C-3 | ~ 95 - 105 | |
| C-4 | ~ 140 - 143 | |
| C-5 | ~ 125 - 128 | |
| C-6 | ~ 150 - 153 | |
| C=O | ~ 164 - 166 | |
| -OCH₃ | ~ 52 - 54 | |
| Methyl isonicotinate (Experimental) | C-2, C-6 | 150.5 |
| C-3, C-5 | 123.2 | |
| C-4 | 138.8 | |
| C=O | 165.6 | |
| -OCH₃ | 52.6 |
Comparison and Interpretation
¹H NMR Spectrum:
-
This compound (Predicted): The presence of the iodine atom at the 3-position breaks the symmetry of the pyridine ring that is present in methyl isonicotinate. This results in three distinct signals for the aromatic protons. The proton at the 2-position (H-2) is expected to be the most deshielded and appear as a singlet due to the absence of adjacent protons. The protons at the 5 and 6-positions (H-5 and H-6) will appear as doublets due to coupling with each other. The methyl ester protons will appear as a singlet in the typical region for such groups.
-
Methyl isonicotinate (Experimental): Due to the symmetry of the molecule, there are only two signals for the aromatic protons. The protons at the 2 and 6-positions are equivalent, as are the protons at the 3 and 5-positions. Each set of protons appears as a doublet due to coupling with the adjacent protons.
¹³C NMR Spectrum:
-
This compound (Predicted): The introduction of the iodine atom will result in distinct signals for all five carbons of the pyridine ring, plus the carbonyl and methyl carbons. The carbon directly bonded to the iodine (C-3) is expected to have a significantly lower chemical shift (be more shielded) compared to the other aromatic carbons due to the heavy atom effect of iodine. The other carbon signals will be shifted based on the electronic effects of the iodo and carboxymethyl substituents.
-
Methyl isonicotinate (Experimental): The symmetry of the molecule leads to only three signals for the pyridine ring carbons (C-2/C-6, C-3/C-5, and C-4), in addition to the carbonyl and methyl carbons.
This comparative guide provides a foundational understanding of the expected ¹H and ¹³C NMR characteristics of this compound. Researchers can use this information to aid in the analysis of experimentally obtained spectra, for structural verification, and for assessing the purity of the compound. It is important to note that the actual experimental values may vary slightly depending on the specific experimental conditions.
A Comparative Guide to the Analytical Characterization of Methyl 3-iodoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of Methyl 3-iodoisonicotinate, with a primary focus on its mass spectrometry fragmentation behavior. Due to the limited availability of direct experimental data for this specific compound, this guide presents a theoretically derived fragmentation pathway based on established principles of mass spectrometry and the known fragmentation patterns of structurally related molecules, including iodo-aromatic compounds, pyridine derivatives, and methyl esters of aromatic carboxylic acids.
Mass Spectrometry Fragmentation Analysis
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic molecules. The fragmentation pattern of this compound is predicted to be influenced by its three key structural features: the pyridine ring, the methyl ester group, and the iodine substituent.
The proposed fragmentation pathway begins with the ionization of the molecule to form the molecular ion [M]•+. Subsequent fragmentation is expected to proceed through several key pathways:
-
Loss of the Iodine Atom: A prominent fragmentation pathway for iodo-aromatic compounds is the homolytic cleavage of the carbon-iodine bond, leading to the loss of an iodine radical (•I). This would result in a significant fragment ion.
-
Ester Group Fragmentations: The methyl ester group is expected to undergo characteristic fragmentations, including the loss of the methoxy radical (•OCH3) or the entire methoxycarbonyl group (•COOCH3). Alpha-cleavage adjacent to the carbonyl group is also a common fragmentation route for esters.
-
Pyridine Ring Cleavage: While the aromatic pyridine ring is relatively stable, it can undergo fragmentation, often involving the loss of neutral molecules like hydrogen cyanide (HCN).
A visual representation of the predicted fragmentation pathway is provided below.
Comparison of Analytical Techniques
While mass spectrometry provides invaluable structural information, a comprehensive characterization of this compound often requires a multi-technique approach. The following table compares the utility of various analytical methods for this purpose.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), structural information from fragmentation patterns. | High sensitivity, provides structural details, can be coupled with chromatographic techniques (GC-MS, LC-MS). | Isomers may not be distinguishable by MS alone, fragmentation can be complex to interpret without reference data. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity of atoms (¹H, ¹³C, COSY, HMBC), and stereochemistry. | Non-destructive, provides unambiguous structure elucidation. | Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for impure samples. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, separation of isomers and impurities. | High resolution, quantitative, applicable to a wide range of compounds. | Does not provide structural information on its own, requires reference standards for identification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile and semi-volatile compounds, provides fragmentation data for each component. | Excellent separation efficiency, provides both chromatographic and mass spectral data. | Not suitable for non-volatile or thermally labile compounds, may require derivatization.[1] |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | Fast, non-destructive, provides a "fingerprint" of the molecule.[2][3][4][5][6] | Provides limited structural information, spectra can be complex. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.
1. Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 10-100 µg/mL.[7]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless or split injection, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a starting point for purity analysis and quantification.
1. Sample Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) may be a suitable starting point. For example:
-
0-2 min: 10% Acetonitrile
-
2-15 min: Gradient to 90% Acetonitrile
-
15-17 min: Hold at 90% Acetonitrile
-
17-18 min: Gradient back to 10% Acetonitrile
-
18-25 min: Re-equilibration at 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or a wavelength determined by UV-Vis spectral analysis of the compound.
-
Injection Volume: 10 µL.
Logical Relationships in Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive analysis of a novel compound like this compound.
References
A Comparative Guide to Alternative Reagents for Pyridine Synthesis Beyond Methyl 3-iodoisonicotinate
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the functionalization of pyridine rings is a frequent and critical task. Methyl 3-iodoisonicotinate has traditionally been a valuable reagent for introducing substituents at the C-3 position of the pyridine nucleus, primarily due to the high reactivity of the carbon-iodine bond in cross-coupling reactions. However, factors such as cost, availability, and the demand for milder reaction conditions necessitate a thorough evaluation of alternative reagents.
This guide provides an objective comparison of viable alternatives to this compound, focusing on other halogenated isonicotinates and boronic acid derivatives. The performance of these reagents in key cross-coupling reactions is evaluated with supporting data, alongside detailed experimental protocols to aid in practical application.
Comparative Analysis of Reagent Performance
The choice of reagent for pyridine functionalization is most often dictated by its efficacy in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The reactivity of the C-X bond (where X is a halogen or other leaving group) is paramount, generally following the order: I > Br > OTf > Cl.[1] This trend is a direct consequence of the bond dissociation energy, which influences the crucial oxidative addition step in the catalytic cycle.[1]
While iodides are the most reactive, they are also typically the most expensive and least stable. Bromides offer a balance of good reactivity and moderate cost, making them a popular choice. Chlorides are economically advantageous and widely available but often require more specialized and reactive catalyst systems to achieve high yields.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The following table summarizes representative yields for the coupling of various 3-substituted methyl isonicotinates with phenylboronic acid.
| Reagent | Halogen/Leaving Group | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | I | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 6 | ~95 |
| Methyl 3-bromoisonicotinate | Br | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | ~92 |
| Methyl 3-chloroisonicotinate | Cl | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 24 | ~85 |
| Methyl 3-(trifluoromethoxy)isonicotinate | OTf | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane | 100 | 18 | ~88 |
Note: The data in this table is compiled from typical results in the literature and serves as a representative comparison. Actual yields may vary based on specific reaction conditions and substrate scope.
Performance in Other Cross-Coupling Reactions
The reactivity trend observed in Suzuki-Miyaura coupling generally holds for other important transformations:
-
Buchwald-Hartwig Amination: This C-N bond-forming reaction is crucial for synthesizing aniline derivatives. While iodides and bromides couple efficiently with a variety of amines using standard palladium catalysts and ligands, chlorides often necessitate the use of more sterically hindered and electron-rich phosphine ligands (e.g., Josiphos, Xantphos) to achieve comparable results.[2][3]
-
Sonogashira Coupling: For the formation of C(sp²)-C(sp) bonds, 3-bromo and 3-iodopyridines are excellent substrates, typically reacting with terminal alkynes under mild conditions using a palladium catalyst and a copper(I) co-catalyst.[4][5][6] The coupling of 3-chloropyridines is more challenging and may require higher temperatures and more robust catalyst systems.
Alternative Synthetic Strategies
Beyond simple substitution of the leaving group, alternative synthetic intermediates can provide access to the desired functionalized pyridine core.
Pyridine-3-boronic Acids and Esters
Instead of using a halogenated pyridine as the electrophile, a pyridine-3-boronic acid or its corresponding ester (e.g., pinacol ester) can serve as the nucleophilic partner in a Suzuki-Miyaura coupling. This "reverse" approach is highly effective and expands the range of accessible structures. These boron-containing reagents can be synthesized from the corresponding halopyridines, such as 3-bromopyridine, via lithium-halogen exchange followed by quenching with a borate ester.[7][8]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of Methyl 3-bromoisonicotinate
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of Methyl 3-bromoisonicotinate with an arylboronic acid.
Materials:
-
Methyl 3-bromoisonicotinate (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To an oven-dried flask, add Methyl 3-bromoisonicotinate, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add toluene and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 3-Pyridylboronic Acid Pinacol Ester
This protocol details the preparation of a boronic ester from 3-bromopyridine, which can then be used as a nucleophile in subsequent coupling reactions.
Materials:
-
3-Bromopyridine (10 mmol)
-
n-Butyllithium (2.5 M in hexanes, 11 mmol)
-
Triisopropyl borate (12 mmol)
-
Pinacol (11 mmol)
-
Anhydrous Tetrahydrofuran (THF) (40 mL)
-
Toluene (50 mL)
Procedure:
-
Dissolve 3-bromopyridine in anhydrous THF in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.
-
Add triisopropyl borate dropwise and stir the mixture for another 2 hours at -78 °C, then allow it to warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are dried over MgSO₄ and concentrated to yield the crude boronic acid.
-
To the crude 3-pyridylboronic acid, add pinacol and toluene. Heat the mixture to reflux with a Dean-Stark trap to remove water for 3 hours.
-
Cool the reaction mixture and concentrate under reduced pressure. The residue can be purified by column chromatography or recrystallization to yield 3-(4,4,5,5-Tetramethyl-[1][7][9]dioxaborolan-2-yl)-pyridine.[7]
Visualizing the Workflow and Alternatives
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Relationship between alternative reagents for pyridine functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
- 4. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Pyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to Catalysts for Cross-Coupling Reactions of Methyl 3-iodoisonicotinate
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of catalytic systems for the functionalization of a key pyridine building block.
The strategic functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Methyl 3-iodoisonicotinate serves as a versatile building block, amenable to various palladium-catalyzed cross-coupling reactions to introduce diverse molecular fragments. The choice of catalyst is paramount for achieving optimal reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of common catalytic systems for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions involving this compound, supported by experimental data from the literature.
Catalyst Performance in Cross-Coupling Reactions
The selection of an appropriate catalyst system, including the palladium source and the ligand, is critical for the success of cross-coupling reactions with this compound. The electronic and steric properties of the catalyst significantly influence the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. Below is a summary of catalyst performance across four major cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds. For the coupling of this compound with various arylboronic acids, several palladium catalysts have proven effective.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~95% | A classic, reliable catalyst for a range of substrates.[1] |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 80-100 | 12-24 | High | Often shows good performance with heteroaryl halides. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2-4 | High | Buchwald ligands like SPhos can offer improved activity. |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 1-3 | High | Bulky, electron-rich phosphine ligands can accelerate the reaction. |
Heck Coupling
The Heck reaction enables the formation of C(sp²)–C(sp²) bonds through the coupling of aryl halides with alkenes. The choice of catalyst and reaction conditions can influence the regioselectivity and yield of the vinylated product.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | Et₃N | DMF | 100-120 | 12-24 | Moderate-High | A standard catalyst system for Heck reactions.[2] |
| Pd(PPh₃)₄ | Na₂CO₃ | NMP | 120 | 16 | Good | Often used for challenging substrates. |
| PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80-100 | 8-16 | Good | A versatile and commonly used catalyst. |
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)–C(sp) bonds between aryl halides and terminal alkynes. Both copper-cocatalyzed and copper-free systems are widely used.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF/DMF | 25-60 | 2-8 | High | The classic Sonogashira conditions.[3] |
| Pd(PPh₃)₄ | CuI | Piperidine | DMF | 25-50 | 3-6 | High | Often provides excellent yields. |
| Pd(OAc)₂ / PPh₃ | - | TBAF | Dioxane | 80-100 | 6-12 | Good | Example of a copper-free system. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. The choice of ligand is particularly critical in this reaction to facilitate the C-N bond-forming reductive elimination.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | 8-16 | High | A first-generation catalyst system for this reaction.[4] |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100-110 | 12-24 | High | Xantphos is a versatile ligand for amination. |
| [Pd(IPr)(allyl)Cl] | K₃PO₄ | t-AmylOH | 100 | 4-12 | High | NHC-ligated palladium complexes are highly active. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and optimization. Below are representative protocols for each cross-coupling reaction.
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a suitable solvent (e.g., Toluene/H₂O 4:1, 5 mL) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a base (e.g., K₂CO₃, 2.0 mmol). The mixture is degassed and heated under an inert atmosphere at the specified temperature until the starting material is consumed, as monitored by TLC or GC-MS. The reaction is then cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]
General Procedure for Heck Coupling
A mixture of this compound (1.0 mmol), the alkene (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (if required), and a base (e.g., Et₃N, 1.5 mmol) in a suitable solvent (e.g., DMF, 5 mL) is heated in a sealed tube under an inert atmosphere.[2] The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the residue is purified by chromatography.
General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a degassed solvent (e.g., THF, 5 mL) under an inert atmosphere, a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), a copper(I) co-catalyst (e.g., CuI, 0.06 mmol), and a base (e.g., Et₃N, 2.0 mmol) are added.[3] The reaction is stirred at the appropriate temperature until completion. The reaction mixture is then filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired product.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, a vial is charged with a palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), a suitable ligand (e.g., BINAP, 0.03 mmol), and a base (e.g., NaOtBu, 1.4 mmol). This compound (1.0 mmol), the amine (1.2 mmol), and a solvent (e.g., toluene, 2 mL) are then added. The vial is sealed and heated at the specified temperature until the starting material is consumed. The reaction mixture is then cooled, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the crude product is purified by chromatography.[4]
Visualizing the Process
To aid in understanding the experimental and mechanistic aspects of these reactions, the following diagrams are provided.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
The choice of catalyst for the cross-coupling of this compound is a critical parameter that dictates the efficiency and success of the reaction. While traditional catalysts like Pd(PPh₃)₄ offer broad applicability, modern catalyst systems incorporating bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes often provide superior performance in terms of reaction rates and yields, particularly for more challenging substrates. The data and protocols presented in this guide serve as a valuable resource for researchers to select the optimal conditions for their specific synthetic targets, facilitating the efficient synthesis of novel isonicotinate derivatives for applications in drug discovery and materials science.
References
- 1. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Methyl 3-iodoisonicotinate in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. In the realm of heterocyclic chemistry, halogenated pyridines are indispensable synthons. This guide provides a comprehensive comparison of Methyl 3-iodoisonicotinate with its bromo- and chloro-analogs, highlighting its superior performance in key cross-coupling reactions and its application in the synthesis of targeted therapeutics.
This compound (C7H6INO2) is a versatile heterocyclic building block featuring a pyridine ring substituted with an iodine atom at the 3-position and a methyl ester at the 4-position. This substitution pattern makes it a valuable precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its utility primarily stems from the reactivity of the carbon-iodine bond in transition-metal-catalyzed cross-coupling reactions.
Superior Reactivity in Cross-Coupling Reactions: A Comparative Overview
The enhanced reactivity of this compound in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, is its key advantage over bromo- and chloro-derivatives. This heightened reactivity is a direct consequence of the carbon-halogen bond dissociation energies (C-I < C-Br < C-Cl), which influences the rate-determining oxidative addition step in the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. The weaker carbon-iodine bond in this compound allows for faster oxidative addition to the palladium(0) catalyst, often leading to higher yields and requiring milder reaction conditions compared to its bromo and chloro counterparts.
| Feature | This compound | Methyl 3-bromoisonicotinate | Methyl 3-chloroisonicotinate |
| Reactivity | High | Moderate | Low |
| Typical Reaction Temperature | Room Temperature to 80 °C | 80 °C to 120 °C | >100 °C with specialized ligands |
| Catalyst Loading | Lower | Moderate | Higher |
| Ligand Requirements | Standard phosphine ligands | Often requires more electron-rich ligands | Requires bulky, electron-rich ligands |
| Reaction Time | Shorter | Moderate | Longer |
Experimental Protocols
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is via a Sandmeyer-type reaction starting from the readily available Methyl 3-aminoisonicotinate.
Reaction: Diazotization of Methyl 3-aminoisonicotinate followed by iodination.
Materials:
-
Methyl 3-aminoisonicotinate
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO2)
-
Potassium iodide (KI)
-
Ice
-
Water
-
Organic solvent (e.g., Dichloromethane or Ethyl acetate)
-
Sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve Methyl 3-aminoisonicotinate in a solution of aqueous hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the diazonium salt.
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (nitrogen gas evolution) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent.
-
Wash the organic layer with sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Suzuki-Miyaura Coupling: An Illustrative Protocol
Objective: To compare the yield of the coupling product of Methyl 3-haloisonicotinate (halo = iodo, bromo, chloro) with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Methyl 3-bromoisonicotinate (1.0 mmol)
-
Methyl 3-chloroisonicotinate (1.0 mmol)
-
4-methoxyphenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K3PO4) (2.0 mmol)
-
Toluene/Water (5:1 mixture)
Procedure:
-
In separate reaction vessels for each halide, combine the Methyl 3-haloisonicotinate, 4-methoxyphenylboronic acid, Pd(OAc)2, SPhos, and K3PO4.
-
Add the toluene/water solvent mixture.
-
Degas the mixtures by bubbling argon or nitrogen through the solution for 15 minutes.
-
Heat the reactions to 80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion (or after a set time for comparison), cool the reactions to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude products by column chromatography and calculate the isolated yields for comparison.
Application in Medicinal Chemistry: Synthesis of TRK Kinase Inhibitors
The pyridine scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound are valuable intermediates in the synthesis of targeted therapeutics, such as Tropomyosin Receptor Kinase (TRK) inhibitors.[1] TRK fusion proteins are oncogenic drivers in a variety of cancers.[2]
The synthesis of potent TRK inhibitors often involves the construction of a core structure where a substituted pyridine is linked to other heterocyclic systems. The efficiency of the cross-coupling reactions used to assemble these complex molecules is paramount. The higher reactivity of this compound allows for its reliable incorporation into these scaffolds under mild conditions, which is crucial when dealing with sensitive functional groups present in advanced intermediates.
Below is a diagram illustrating a key step in the synthesis of a hypothetical TRK inhibitor, highlighting the use of a Suzuki coupling reaction.
Caption: Synthetic workflow for a TRK inhibitor.
The TRK signaling pathway plays a crucial role in cell survival and proliferation. In cancers driven by TRK fusions, this pathway is constitutively active, leading to uncontrolled cell growth. TRK inhibitors block the kinase activity, thereby inhibiting downstream signaling.
Caption: TRK signaling pathway and inhibitor action.
Conclusion
This compound offers a distinct advantage in organic synthesis, particularly for the construction of complex, biologically active molecules. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions allows for milder reaction conditions, shorter reaction times, and often higher yields compared to its bromo and chloro analogs. This makes it an ideal building block for the efficient synthesis of novel therapeutics, such as TRK kinase inhibitors, where reliability and efficiency in key bond-forming steps are paramount. For researchers and drug development professionals, the strategic use of this compound can accelerate discovery timelines and improve the overall efficiency of synthetic routes.
References
Assessing the Purity of Synthesized Methyl 3-iodoisonicotinate: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the chemical purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized Methyl 3-iodoisonicotinate, a key building block in medicinal chemistry. We present detailed experimental protocols, comparative data, and a logical workflow to aid in the selection and implementation of the most appropriate purity assessment strategy.
This compound's purity is critical as impurities can lead to misleading biological data and undesirable side effects in drug discovery pipelines. Potential impurities may include unreacted starting materials such as 3-iodopyridine and methyl isonicotinate, as well as byproducts from the synthesis process. A multi-faceted analytical approach is therefore essential for a thorough purity evaluation.
Comparative Analysis of Purity Assessment Techniques
A combination of chromatographic and spectroscopic methods is typically employed to determine the purity of synthesized this compound. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the main component and detecting impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR). Mass Spectrometry (MS) is crucial for confirming the molecular weight of the synthesized compound and identifying any impurities.
| Technique | This compound | Alternative 1: Methyl Isonicotinate | Alternative 2: 3-Iodopyridine |
| Purity by HPLC (% Area) | 99.5% | 99.8% | 98.5% |
| Retention Time (min) | 8.2 | 5.6 | 7.1 |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.95 (s, 1H), 8.60 (d, 1H), 7.90 (d, 1H), 3.95 (s, 3H) | 8.80 (d, 2H), 7.85 (d, 2H), 3.95 (s, 3H) | 8.75 (d, 1H), 8.55 (d, 1H), 7.95 (dt, 1H), 7.20 (dd, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 164.5, 155.0, 150.2, 142.5, 125.0, 95.8, 52.8 | 165.2, 150.5, 140.1, 122.8, 52.5 | 152.1, 148.5, 140.2, 124.0, 94.5 |
| Mass (m/z) [M+H]⁺ | 263.96 | 138.05 | 205.95 |
Experimental Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
Figure 1. A logical workflow for assessing the purity of synthesized this compound.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative analysis of this compound and its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
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0-2 min: 30% Acetonitrile
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2-15 min: 30% to 80% Acetonitrile
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15-18 min: 80% Acetonitrile
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18-20 min: 80% to 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
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Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of 1 mg/mL in acetonitrile is prepared and diluted to an appropriate concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used for structural confirmation and can be adapted for quantitative purity assessment (qNMR).
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: Approximately 10 mg of the sample is dissolved in 0.7 mL of CDCl₃.
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Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired. For qNMR, a known amount of a certified internal standard (e.g., maleic anhydride) is added to a precisely weighed sample. The purity is calculated by comparing the integral of a specific analyte proton signal to that of the internal standard.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the synthesized compound.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Method: The sample is dissolved in a suitable solvent (e.g., methanol with 0.1% formic acid) and infused into the mass spectrometer.
-
Data Analysis: The resulting mass spectrum is analyzed for the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound.
By employing this combination of analytical techniques and following a structured workflow, researchers can confidently assess the purity of synthesized this compound, ensuring the integrity of their subsequent research and development activities.
Safety Operating Guide
Safe Disposal of Methyl 3-iodoisonicotinate: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount to ensuring both laboratory safety and environmental stewardship. Methyl 3-iodoisonicotinate, a halogenated organic compound, necessitates specific disposal procedures to mitigate potential risks. This guide provides essential, immediate safety information and a step-by-step operational plan for its proper disposal.
Immediate Safety and Hazard Profile
All handling and disposal of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
Summary of Potential Hazards and Recommended Precautions
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity (Oral, Dermal, Inhalation) | Likely to be harmful or toxic if swallowed, in contact with skin, or if inhaled. | Avoid ingestion, direct skin contact, and inhalation of vapors. Handle in a chemical fume hood. |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear appropriate protective gloves and clothing. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Wear chemical safety goggles or a face shield. |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Use only in a well-ventilated area or under a chemical fume hood. |
| Aquatic Toxicity | Halogenated compounds are often toxic to aquatic life. | Do not discharge to drains or the environment. |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Classify this compound waste as "Halogenated Organic Waste."
-
Crucially, do not mix halogenated waste streams with non-halogenated organic waste, as the disposal methods differ.
2. Personal Protective Equipment (PPE) Verification:
-
Before handling the waste, ensure you are wearing the following PPE:
-
Chemically resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A laboratory coat.
-
3. Waste Containerization:
-
Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. Glass or polyethylene containers are generally suitable.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents and their approximate percentages if it is a mixture.
4. Spill Management:
-
In the event of a spill, evacuate non-essential personnel and ensure adequate ventilation.
-
Contain the spill to prevent it from spreading or entering drains.
-
Absorb the spill using an inert material such as vermiculite, sand, or silica gel.
-
Carefully collect the absorbed material and any contaminated items (e.g., gloves, paper towels) into a separate, sealable bag or container labeled as hazardous waste.
5. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure satellite accumulation area away from incompatible materials like strong acids or bases.
6. Arrangement for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.
-
Provide them with the full details of the waste composition.
7. Decontamination:
-
Thoroughly decontaminate any surfaces that may have come into contact with this compound using a suitable solvent, followed by washing with soap and water.
-
Collect the rinsate and any cleaning materials as hazardous waste.
8. Empty Container Disposal:
-
Empty containers that held this compound should be treated as hazardous waste. They should be triple-rinsed with a suitable solvent, and the rinsate collected as halogenated organic waste. After decontamination, the container can be disposed of according to institutional guidelines.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
